Product packaging for 3,5,7-trihydroxychromone(Cat. No.:CAS No. 31721-95-6)

3,5,7-trihydroxychromone

Cat. No.: B593592
CAS No.: 31721-95-6
M. Wt: 194.142
InChI Key: OZNMEZAXFKUCPN-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxychromone (CAS 31721-95-6) is a chemical analog of the flavonol galangin but lacks the B-ring, a structural feature that has been shown to improve antioxidant levels in comparative studies . This compound is a versatile binding agent for bovine serum albumin (BSA) and undergoes multiple antioxidant pathways, making it a valuable tool for studying redox biology and cytoprotection . Research indicates that its antioxidant action is multifaceted, involving both redox-dependent pathways, such as electron transfer (ET) and electron transfer plus proton transfer (PT), as well as non-redox-dependent pathways like radical adduct formation (RAF) . The core chromanone scaffold is of considerable interest in medicinal chemistry, serving as a building block for isolating, designing, and synthesizing novel lead compounds with a wide range of potential pharmacological activities . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, following all appropriate safety protocols. The provided molecular formula is C9H6O5, with a molecular weight of 194.14 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O5 B593592 3,5,7-trihydroxychromone CAS No. 31721-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNMEZAXFKUCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis and Biological Significance of 3,5,7-Trihydroxychromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trihydroxychromone, a flavonoid derivative, represents a core structural motif found in a variety of biologically active natural products. Its therapeutic potential, stemming from predicted antioxidant, anti-inflammatory, and anti-cancer properties, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, detailed experimental protocols for analogous compounds, and an exploration of its potential biological activities and associated signaling pathways. Quantitative data from related studies are summarized to offer a comparative perspective.

Introduction

Chromones are a class of heterocyclic compounds characterized by a benzo-γ-pyrone ring system. The hydroxylation pattern on this scaffold plays a crucial role in their biological activities. This compound, in particular, is a structurally significant analogue of highly bioactive flavonoids like galangin and fisetin. Understanding its synthesis is paramount for enabling further investigation into its pharmacological properties and for the development of novel therapeutic agents. This document outlines a proposed synthetic strategy, drawing from established methodologies for similar chromone structures, and delves into the potential molecular mechanisms underlying its bioactivity.

Proposed Synthesis Pathway

A definitive, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature. However, based on the well-established synthesis of structurally related flavonoids such as galangin (3,5,7-trihydroxyflavone) and fisetin (3,7,3',4'-tetrahydroxyflavone), a viable synthetic route can be proposed. The most logical approach involves the construction of the chromone ring from a polyhydroxylated precursor, followed by the introduction of the C3-hydroxyl group.

A plausible and efficient method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone.

Logical Workflow for the Proposed Synthesis

G cluster_prep Precursor Synthesis cluster_chalcone Chalcone Formation cluster_cyclization Chromone Formation cluster_demethylation Final Product Formation A Phloroglucinol B 2,4,6-Trihydroxyacetophenone A->B Friedel-Crafts Acylation (e.g., with Acetic Anhydride/AlCl3) D 2'-Hydroxy-4',6'-dihydroxy-α-methoxychalcone B->D Aldol Condensation (with Methoxyacetaldehyde) C Methoxyacetaldehyde C->D E 3-Methoxy-5,7-dihydroxychromone D->E Algar-Flynn-Oyamada Reaction (Oxidative Cyclization with H2O2/NaOH) F This compound E->F Demethylation (e.g., with BBr3 or HBr)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols (Analogous Syntheses)

While a specific protocol for this compound is not available, the following detailed procedures for the synthesis of the structurally similar galangin provide a robust framework.

Synthesis of Galangin (3,5,7-Trihydroxyflavone) via Chalcone Intermediate

This method involves the synthesis of a chalcone followed by oxidative cyclization.

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone from Phloroglucinol

  • Reaction: Friedel-Crafts acylation of phloroglucinol.

  • Reagents: Phloroglucinol, acetic anhydride, anhydrous aluminum chloride.

  • Procedure: To a cooled solution of phloroglucinol in a suitable solvent (e.g., nitrobenzene), anhydrous aluminum chloride is added portion-wise, followed by the slow addition of acetic anhydride. The reaction mixture is stirred at room temperature and then poured into a mixture of ice and hydrochloric acid. The resulting precipitate of 2',4',6'-trihydroxyacetophenone is filtered, washed, and recrystallized.

Step 2: Synthesis of 2'-Hydroxy-4',6'-dihydroxychalcone

  • Reaction: Claisen-Schmidt condensation.

  • Reagents: 2',4',6'-Trihydroxyacetophenone, benzaldehyde, aqueous potassium hydroxide.

  • Procedure: 2',4',6'-Trihydroxyacetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of potassium hydroxide is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours. The mixture is then poured into cold water and acidified to precipitate the chalcone, which is then filtered and purified.

Step 3: Synthesis of Galangin (Algar-Flynn-Oyamada Reaction)

  • Reaction: Oxidative cyclization of the chalcone.

  • Reagents: 2'-Hydroxy-4',6'-dihydroxychalcone, hydrogen peroxide, aqueous sodium hydroxide.

  • Procedure: The synthesized chalcone is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydrogen peroxide is added dropwise to the cooled and stirred solution. The reaction progress is monitored by TLC. After completion, the reaction mixture is acidified to precipitate the crude galangin, which is then purified by column chromatography or recrystallization.

Quantitative Data

CompoundSynthesis StepReagentsConditionsYield (%)Reference
Galangin Algar-Flynn-Oyamada2'-Hydroxy-4',6'-dihydroxychalcone, H₂O₂, NaOHRoom Temp, 24h60-70[1]
Fisetin Deacetylation & DeoxygenationQuercetin derivative5 steps37 (overall)[2][3]

Table 1: Representative yields for the synthesis of related flavonoids.

Spectroscopic Data (Predicted for this compound)

Based on the structure and data from similar compounds, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): Signals corresponding to the aromatic protons on the chromone ring, and hydroxyl protons. The C2-H proton would likely appear as a singlet. Aromatic protons at C6 and C8 would appear as doublets.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): Carbonyl carbon (C4) signal around 175-180 ppm. Signals for the oxygenated aromatic carbons (C3, C5, C7, C8a, C4a) in the range of 140-165 ppm.

  • Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z corresponding to the molecular weight of C₉H₅O₅⁻.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the biological activities of structurally similar flavonoids provide strong indications of its potential therapeutic effects.

Anticipated Biological Activities
  • Antioxidant Activity: The presence of multiple hydroxyl groups, particularly at the 5- and 7-positions, suggests potent radical scavenging and antioxidant properties.

  • Anti-inflammatory Activity: Many flavonoids with this hydroxylation pattern are known to inhibit pro-inflammatory enzymes and signaling pathways.

  • Anticancer Activity: Studies on the related compound galangin (3,5,7-trihydroxyflavone) have demonstrated its ability to induce apoptosis in cancer cells. For instance, it has been shown to restrict the proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis[4].

Potential Signaling Pathway Involvement

Based on the activities of analogous compounds, this compound may modulate several key signaling pathways:

  • NF-κB Signaling Pathway: Flavonoids often inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. Galangin has been shown to suppress inflammation via the NF-κB signaling pathway[5].

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Galangin has been observed to regulate the MAPK/Akt pathway in asthmatic models[5].

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.

  • TGF-β/Smad Signaling Pathway: Galangin has been shown to inhibit collagen synthesis by targeting the TGF-β/Smad signaling pathway, suggesting potential anti-fibrotic activity[6].

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling cluster_inhibition Inhibition by this compound cluster_response Cellular Response Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes Induces THC This compound THC->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a molecule of significant interest for drug discovery due to its structural similarity to known bioactive flavonoids. While a dedicated synthesis protocol remains to be published, a viable pathway can be proposed based on well-established organic chemistry reactions. The anticipated antioxidant, anti-inflammatory, and anticancer properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant further investigation. The experimental protocols and data presented in this guide for analogous compounds provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this compound. Further studies are essential to elucidate its precise biological mechanisms and to explore its full potential in drug development.

References

Unveiling the Natural Trove of 3,5,7-Trihydroxychromone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the natural origins, isolation, and biological activities of the promising chromone derivative, 3,5,7-trihydroxychromone, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. This document delves into the quantitative analysis of its natural sources, detailed experimental protocols for its extraction and purification, and an exploration of its potential therapeutic signaling pathways.

Natural Sources of this compound

This compound, a member of the chromone class of flavonoids, is a naturally occurring compound found in a variety of plant species. Its presence has been identified in several botanical families, suggesting a widespread, albeit often in modest concentrations, distribution. Key plant species reported to contain this chromone include:

  • Polygonum jucundum : This species, belonging to the Polygonaceae family, is a notable source of this compound.

  • Ampelopsis cantoniensis : A member of the Vitaceae family, this plant has also been identified as a natural source of the compound.

  • Chromolaena leivensis : Found within the Asteraceae family, this plant contains derivatives of this compound.

  • Artemisia argyi and Sindora sumatrana Miq. : These species are additional sources of derivatives of this compound.

Furthermore, structurally related compounds have been isolated from other plants, indicating a broader biosynthetic prevalence of the 3,5,7-trihydroxy-4H-chromen-4-one core. These include (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One in Lippia origanoides, Persicaria orientalis, and Lippia graveolens, and 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One in Excoecaria acerifolia and Crocus chrysanthus.

Quantitative Analysis of this compound in Natural Sources

Precise quantitative data for the yield of this compound from its natural sources is not extensively reported in the available literature. However, studies on the total flavonoid content of the source plants provide an indication of their potential. The following table summarizes the available quantitative data for total flavonoids in relevant Polygonum species, which can serve as a preliminary guide for extraction efforts.

Plant SpeciesPlant PartExtraction MethodTotal Flavonoid Yield (mg/g of dry weight)Reference
Polygonum perfoliatum L.Aerial parts82% Ethanol, 90.29 °C, 1.5 h, two extractions14.98 ± 0.11[1][2]
Polygonum cuspidatum Sieb. et Zucc.Not specifiedUltrasound-assisted, 60% ethanol, 45 °C, 34 minNot specified (94.50% extraction ratio)

Note: The yields mentioned above are for total flavonoids and not specifically for this compound. Further analytical studies are required to determine the precise concentration of the target compound within these extracts.

Experimental Protocols

Extraction and Isolation of Flavonoids from Polygonum Species

The following protocol is a generalized method for the extraction and purification of total flavonoids from Polygonum species, which can be adapted for the specific isolation of this compound.

3.1.1. Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 82% ethanol at a solid-to-liquid ratio of 1:32.78 (g/mL).

  • Heating and Reflux: Heat the mixture to 90.29 °C and maintain under reflux for 1.5 hours.

  • Repeated Extraction: Repeat the extraction process once more to ensure maximum yield.

  • Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure to obtain the crude extract.[1][2]

3.1.2. Purification using Macroporous Resin Chromatography

  • Resin Preparation: Pre-treat D101 macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no alcohol odor remains.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

  • Washing: Wash the column with deionized water to remove impurities.

  • Elution: Elute the flavonoids from the resin using a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol).

  • Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Purification: Combine the fractions rich in the target compound and further purify using techniques like Sephadex LH-20 column chromatography or preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

The following is a representative HPLC-DAD method that can be optimized for the quantitative analysis of this compound in plant extracts.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: Acetonitrile

  • Gradient Elution: A linear gradient starting with a low percentage of solvent B, gradually increasing to elute compounds of increasing polarity. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy, typically around 254 nm and 350 nm for flavonoids).

  • Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the plant extract can be determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, the biological activities of structurally similar flavonoids, such as galangin and chrysin, provide valuable insights into its potential mechanisms of action, particularly in the areas of anti-angiogenesis and apoptosis induction.

Anti-Angiogenic Signaling Pathway

Flavonoids are known to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A plausible anti-angiogenic pathway for this compound, based on the actions of galangin, involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

Anti_Angiogenic_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR HIF1a HIF-1α This compound->HIF1a VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2->PI3K PI3K->Akt Akt->mTOR mTOR->HIF1a HIF1a->VEGF Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: Putative anti-angiogenic pathway of this compound.

Apoptosis Induction Signaling Pathway

Flavonoids can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chrysin, a similar flavone, has been shown to induce apoptosis through the intrinsic pathway.

Apoptosis_Pathway This compound This compound ROS ↑ ROS This compound->ROS Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with potential therapeutic applications. This technical guide provides a foundational overview of their natural sources, methodologies for their extraction and analysis, and insights into their potential biological mechanisms. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to validate its specific signaling pathways, which will be crucial for its future development as a therapeutic agent.

References

An In-depth Technical Guide to 3,5,7-Trihydroxychromone: Chemical Properties, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3,5,7-trihydroxychromone (CAS No. 31721-95-6), a naturally occurring chromone derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental protocols for the isolation and analysis of this compound are provided, along with visualizations of its implicated signaling pathways.

Chemical Properties and Structure

This compound, a member of the chromone family, possesses a core bicyclic structure with three hydroxyl substitutions. Its chemical and physical properties are summarized in the tables below.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 3,5,7-Trihydroxy-4H-chromen-4-oneChemFaces
CAS Number 31721-95-6[1]
Molecular Formula C₉H₆O₅[1]
Molecular Weight 194.14 g/mol [1]
Appearance White to light yellow solidMedChemExpress
Physicochemical Properties
PropertyValueSource
Melting Point Not experimentally determined in reviewed sources.
Boiling Point Not experimentally determined in reviewed sources.
Solubility Soluble in Methanol, Dimethylformamide (DMF), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
pKa Not experimentally determined in reviewed sources.
Structural Information
RepresentationValue
SMILES O=C1C(O)=COC2=CC(O)=CC(O)=C12
InChI InChI=1S/C9H6O5/c10-4-1-5(11)7-6(2-4)14-8(12)3-9(7)13/h1-3,10-12H

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily as an antioxidant and a weak anti-angiogenic agent.

Antioxidant Activity

This compound demonstrates antioxidant properties through multiple pathways. It can undergo redox-dependent pathways, including electron transfer (ET) and a combination of electron transfer and proton transfer (ET+PT). Additionally, it can participate in a non-redox-dependent radical adduct formation (RAF) pathway.

The antioxidant mechanism of flavonoids, in general, involves the transfer of a hydrogen atom to a free radical, thereby stabilizing it. The presence of hydroxyl groups in the structure of this compound is crucial for this activity.

While not directly demonstrated for this compound, a structurally similar compound, 5,7-Dihydroxychromone, is known to activate the Nrf2/ARE signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. It is plausible that this compound may also modulate this pathway.

Nrf2_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates Trihydroxychromone This compound (potential activator) Trihydroxychromone->Keap1_Nrf2 may induce dissociation

Potential Nrf2 Signaling Pathway Activation
Anti-Angiogenic Activity

This compound has been reported to exhibit weak anti-angiogenic activity. The precise mechanism has not been fully elucidated for this specific compound. However, flavonoids, in general, exert their anti-angiogenic effects by modulating various signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) signaling pathway. They can inhibit the expression of VEGF and other pro-angiogenic factors, thereby suppressing the formation of new blood vessels.

Flavonoids can interfere with the VEGF signaling cascade at multiple levels. They may inhibit the binding of VEGF to its receptor (VEGFR), suppress the downstream phosphorylation cascade involving kinases like PI3K/Akt and MAPK/ERK, and ultimately reduce the expression of genes involved in endothelial cell proliferation, migration, and tube formation.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) PI3K_Akt->Angiogenesis promotes MAPK_ERK->Angiogenesis promotes Trihydroxychromone This compound (potential inhibitor) Trihydroxychromone->VEGFR may inhibit binding Trihydroxychromone->PI3K_Akt may inhibit Trihydroxychromone->MAPK_ERK may inhibit Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Polygonum jucundum) Extraction Maceration with 85% Ethanol Plant_Material->Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Ethanol Extract Filtration_Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Sephadex_Chromatography Sephadex LH-20 Column Chromatography Column_Chromatography->Sephadex_Chromatography Purified_Compound Pure this compound Sephadex_Chromatography->Purified_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) Purified_Compound->Structure_Elucidation

References

Biosynthesis of 3,5,7-Trihydroxychromone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,5,7-trihydroxychromone in plants. While the complete pathway has not been fully elucidated in a single plant species, substantial evidence from research on related flavonoids and chromones allows for the construction of a scientifically robust proposed pathway. This document details the key enzymatic steps, presents available quantitative data, and provides detailed experimental protocols for the characterization of the involved enzymes. The information is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in two primary stages:

  • Formation of the Chromone Backbone: A type III polyketide synthase (PKS), specifically a pentaketide chromone synthase (PCS), catalyzes the formation of a 5,7-dihydroxychromone intermediate from five molecules of malonyl-CoA.

  • Hydroxylation at the C-3 Position: A 2-oxoglutarate-dependent dioxygenase (2-ODD), likely a flavanone 3-hydroxylase (F3H) or a closely related enzyme, catalyzes the hydroxylation of the 5,7-dihydroxychromone intermediate at the C-3 position to yield this compound.

Biosynthesis of this compound cluster_0 Core Biosynthetic Pathway MalonylCoA 5 x Malonyl-CoA Intermediate 5,7-Dihydroxychromone (Intermediate) MalonylCoA->Intermediate Pentaketide Chromone Synthase (PCS) Product This compound Intermediate->Product Putative 3-Hydroxylase (e.g., F3H-like enzyme)

Figure 1: Proposed biosynthetic pathway of this compound.

Enzymology of the Pathway

Pentaketide Chromone Synthase (PCS)

The formation of the chromone scaffold is a critical step catalyzed by a type III PKS. In the case of simple chromones with a 5,7-dihydroxy substitution pattern, a pentaketide chromone synthase (PCS) is the key enzyme. This has been demonstrated in the biosynthesis of 5,7-dihydroxy-2-methylchromone (noreugenin) in Aloe arborescens and furochromones in Saposhnikovia divaricata.[1][2] These enzymes catalyze the iterative condensation of five malonyl-CoA units to form the pentaketide backbone, which then undergoes cyclization to form the chromone ring.

EnzymeOrganismSubstrateProductKm (µM)kcat (s-1)Reference
Pentaketide Chromone Synthase (PCS)Aloe arborescensMalonyl-CoA5,7-Dihydroxy-2-methylchromone68 ± 40.041 ± 0.001[3]

Table 1: Kinetic data for a characterized Pentaketide Chromone Synthase.

Putative 3-Hydroxylase

The hydroxylation of the C-3 position of the chromone ring is a proposed step, likely catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD). The most probable candidate is an enzyme with activity similar to flavanone 3-hydroxylase (F3H). F3H is a well-characterized enzyme in the flavonoid biosynthesis pathway that hydroxylates the C-3 position of flavanones.[4][5] While the substrate specificity of F3Hs for chromones has not been extensively studied, the structural similarity between flavanones and chromones suggests that an F3H or a related dioxygenase could perform this transformation. F3H enzymes belong to the Fe(II)/2-ketoglutarate-dependent dioxygenase family and require O₂, Fe²⁺, and 2-oxoglutarate as co-substrates, with ascorbate as a cofactor.[4]

Experimental Protocols

Characterization of Pentaketide Chromone Synthase (PCS)

This protocol describes the in vitro characterization of a candidate PCS enzyme.

3.1.1. Recombinant Enzyme Production

  • Gene Cloning and Expression Vector Construction: The open reading frame of the candidate PCS gene is amplified from cDNA and cloned into an E. coli expression vector, such as pET28a(+), which incorporates an N-terminal His₆-tag for purification.

  • Heterologous Expression in E. coli: The expression vector is transformed into an E. coli strain like BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18°C).

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the His₆-tagged PCS is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The PCS enzyme is then eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

3.1.2. Enzyme Assay and Product Analysis

  • Reaction Mixture: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM [2-¹⁴C]malonyl-CoA (specific activity of ~2 GBq/mol), and 1-5 µg of purified PCS enzyme.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 20% HCl. The products are extracted twice with 200 µL of ethyl acetate. The organic phases are combined and evaporated to dryness.

  • Product Analysis: The extracted products are redissolved in a small volume of methanol and analyzed by thin-layer chromatography (TLC) on a silica gel plate, developed with a solvent system such as chloroform:methanol (9:1, v/v). The radioactive products are visualized by autoradiography. For structural elucidation, a large-scale, non-radioactive reaction is performed, and the product is purified by HPLC and analyzed by LC-MS and NMR.

Experimental Workflow for PCS Characterization cluster_workflow Enzyme Characterization Workflow Cloning Gene Cloning Expression Recombinant Protein Expression in E. coli Cloning->Expression Transformation Purification Ni-NTA Affinity Chromatography Expression->Purification Cell Lysis Assay Enzyme Assay with [¹⁴C]Malonyl-CoA Purification->Assay Purified Enzyme TLC TLC and Autoradiography Assay->TLC Product Analysis LCMS LC-MS and NMR for Structural Elucidation Assay->LCMS For Structure ID

Figure 2: A typical experimental workflow for the characterization of a Pentaketide Chromone Synthase.
Functional Assay for a Putative 3-Hydroxylase

This protocol outlines a general method to test the hydroxylase activity of a candidate enzyme on a chromone substrate.

  • Heterologous Expression in Yeast: The candidate hydroxylase gene (e.g., an F3H homolog) is cloned into a yeast expression vector. The vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Microsome Preparation: The transformed yeast cells are grown, harvested, and spheroplasted. The spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.

  • In Vitro Hydroxylase Assay: The assay mixture (200 µL) contains 50 mM potassium phosphate buffer (pH 7.5), 2 mM ascorbate, 2 mM 2-oxoglutarate, 0.2 mM FeSO₄, the chromone substrate (e.g., 5,7-dihydroxychromone, 50-100 µM), and the yeast microsomal preparation (100-200 µg of total protein). The reaction is initiated by the addition of the microsomes and incubated at 30°C for 1-2 hours with shaking.

  • Product Extraction and Analysis: The reaction is stopped with an equal volume of ethyl acetate. The organic layer is separated, dried, and redissolved in methanol. The product is analyzed by HPLC and LC-MS to identify the hydroxylated chromone product by comparing its retention time and mass spectrum with an authentic standard if available, or by detailed structural analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is proposed to proceed via a two-step pathway involving a pentaketide chromone synthase and a C-3 hydroxylase. While the involvement of a type III PKS in forming the chromone core is well-supported by studies on related compounds, the specific enzyme responsible for the C-3 hydroxylation remains to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of candidate hydroxylase genes from plants known to produce this compound or its derivatives. The elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also provide valuable enzymatic tools for the biotechnological production of this and other bioactive chromones for pharmaceutical applications.

References

An In-depth Technical Guide to 3,5,7-Trihydroxychromone Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, particularly with a 3,5,7-trihydroxy substitution pattern, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities. As analogues of naturally occurring flavonoids like galangin, these compounds possess significant potential for therapeutic development. This technical guide provides a comprehensive overview of 3,5,7-trihydroxychromone and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document consolidates quantitative biological data, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways to serve as a vital resource for researchers in the field of drug discovery and development.

Introduction

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids. The specific analogue, this compound, can be considered a derivative of the flavonol galangin, but lacking the B-ring. This structural distinction has profound effects on its biological activity, particularly its antioxidant potential. Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. Understanding the structure-activity relationships, synthetic methodologies, and molecular mechanisms of these compounds is crucial for the rational design of novel therapeutics. This guide aims to provide an in-depth technical resource, summarizing the current state of knowledge on this compound derivatives and analogues.

Synthesis of this compound and its Derivatives

The synthesis of the chromone skeleton can be achieved through several established methods, often starting from appropriately substituted 2-hydroxyacetophenones.

General Synthetic Strategies

Classical methods for chromone synthesis include:

  • Claisen Condensation: This involves the condensation of a 2-hydroxyacetophenone with an ester in the presence of a base.

  • Baker-Venkataraman Rearrangement: This is a two-step process where a 2-hydroxyacetophenone is first acylated, and the resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which can then be cyclized to the chromone.

  • Kostanecki-Robinson Reaction: This method involves the acylation of a 2-hydroxyacetophenone with an aliphatic acid anhydride and its sodium salt, followed by cyclization.

More contemporary approaches often utilize microwave-assisted synthesis to reduce reaction times and improve yields.

Example Synthesis: 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one

A specific analogue, 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, has been synthesized from readily available starting materials. The general procedure involves the reaction of p-hydroxybenzaldehyde and ethyl bromopyruvate, followed by the addition of 1,3,5-trihydroxybenzene and subsequent hydrolysis.

Biological Activities and Quantitative Data

The therapeutic potential of this compound derivatives is underscored by their diverse biological activities. The following tables summarize the available quantitative data for various analogues.

Antioxidant Activity

The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals through mechanisms such as electron transfer (ET), proton transfer (PT), and radical adduct formation (RAF).

CompoundAssayIC50 (µM)Reference
This compoundDPPH> 51.5
This compoundABTS11.3
Galangin (for comparison)DPPH25.9
Galangin (for comparison)ABTS4.6
6,3',4'-TrihydroxyflavoneCellular ROS3.02
7,3',4'-TrihydroxyflavoneCellular ROS2.71
Anti-inflammatory Activity

The anti-inflammatory effects of these chromone derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

CompoundAssayIC50 (µM)Reference
6,3',4'-TrihydroxyflavoneNO suppression (2D cells)26.7
7,3',4'-TrihydroxyflavoneNO suppression (2D cells)48.6
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNO production (BV2 cells)11.93
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthonePGE2 production (BV2 cells)7.53
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneIL-6 production (BV2 cells)10.87
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneTNF-α production (BV2 cells)9.28
Antimicrobial Activity

Substituted chromones have demonstrated efficacy against a range of bacterial and fungal pathogens.

CompoundOrganismMIC (µg/mL)Reference
Chromone-dithiazole derivative 3cBacillus subtilis0.78
Chromone-dithiazole derivative 3hBacillus subtilis1.56
Chromone-dithiazole derivative 3hEscherichia coli1.56
Chromone-dithiazole derivative 3hSaccharomyces cerevisiae0.78
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)Escherichia coli6.5
Anticancer Activity

Several chromone derivatives have shown potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)AGS (gastric cancer)2.63
Furochromone derivative IXbMCF-7 (breast cancer)0.19-0.67
Spirochromanone Csp 12B16F10 (murine melanoma)4.34-29.31
Spirochromanone Csp 18MCF-7 (breast cancer)4.34-29.31
Substituted 1,4-naphthoquinone PD9DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Flavonoids, in general, are known to modulate key pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Flavonoids have been shown to inhibit this pathway, often by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome Degradation IkBa->Proteasome ubiquitination NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription (Pro-inflammatory cytokines, COX-2, etc.) NFkB_active->Transcription activates Chromone This compound Derivatives Chromone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38. Certain flavonoids can interfere with this pathway by inhibiting the phosphorylation of key kinases, thereby modulating downstream cellular responses.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAP3K MAP3K (e.g., MEKK, TAK1) Stimuli->MAP3K activates MAP2K MAP2K (e.g., MEK1/2, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response regulates Chromone This compound Derivatives Chromone->MAP2K inhibits Chromone->MAPK inhibits

Caption: Modulation of the MAPK signaling cascade by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Its overactivation is a hallmark of many cancers. Flavonoids can inhibit this pathway at various points, for instance, by directly inhibiting PI3K or by preventing the phosphorylation and activation of Akt, which in turn can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Response Cell Survival & Proliferation mTOR->Response promotes Chromone This compound Derivatives Chromone->PI3K inhibits Chromone->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Antioxidant Activity Assays

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µL/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH reagent to 100 µL of the test compound at various concentrations.

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 514 nm using a microplate reader.

    • Methanol is used as a control.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation.

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The solution is then diluted with water or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 100 µL of the test compound at various concentrations to 100 µL of the ABTS•+ solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assays

These assays determine the ability of a compound to inhibit the cyclooxygenase enzymes. Fluorimetric or colorimetric assay kits are commercially available. A common method is the human whole blood assay.

  • COX-1 Assay:

    • Incubate human whole blood with the test compound for a specified time (e.g., 15 minutes) at 37°C.

    • Stimulate COX-1 activity (e.g., by natural blood clotting) to produce thromboxane B2 (TXB2).

    • Measure the concentration of TXB2 (a stable metabolite of COX-1 activity) using an enzyme immunoassay (EIA) kit.

  • COX-2 Assay:

    • Incubate human whole blood with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression.

    • Add the test compound and incubate for a specified time.

    • Measure the concentration of prostaglandin E2 (PGE2) (a major product of COX-2) using an EIA kit.

  • Calculation: The IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

  • Assay Procedure:

    • Commercially available fluorometric or spectrophotometric assay kits can be used.

    • The general principle involves incubating the 5-LOX enzyme with the test compound.

    • The reaction is initiated by adding the substrate, linoleic acid or arachidonic acid.

    • The formation of the product (e.g., 13-hydroperoxylinoleic acid) is measured by monitoring the change in absorbance at 234 nm or by a fluorescent probe.

  • Calculation: The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

An In-depth Technical Guide to the Solubility and Stability of 3,5,7-Trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trihydroxychromone, a flavonoid structurally related to galangin, is a molecule of significant interest in pharmaceutical research due to its potential biological activities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in various solvents and the factors influencing its stability. It also explores its potential interactions with key cellular signaling pathways, drawing parallels from structurally similar flavonoids. Detailed experimental protocols for solubility and stability assessment are provided to aid researchers in their investigations.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. This compound exhibits a solubility profile typical of many flavonoids, with good solubility in organic solvents and limited solubility in aqueous media.

Qualitative Solubility

Based on available data for similar flavonoids, the qualitative solubility of this compound in common laboratory solvents is summarized below.

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Ethanol, MethanolSparingly Soluble to Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Dichloromethane, Ethyl Acetate, ChloroformSoluble
Non-polar Hexane, TolueneInsoluble
Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, data for the closely related compound, galangin (3,5,7-trihydroxyflavone), provides valuable insights.

SolventTemperature (°C)Solubility (mg/mL)
EthanolN/A~30
Dimethyl Sulfoxide (DMSO)N/A~30
Dimethylformamide (DMF)N/A~30
1:3 Ethanol:PBS (pH 7.2)N/A~0.25

N/A: Not available in the reviewed literature.

Stability Profile

The stability of a pharmaceutical compound under various environmental conditions is crucial for its formulation, storage, and therapeutic effectiveness. While specific stability data for this compound is limited, general knowledge of flavonoid stability provides a framework for its assessment.

Factors Affecting Stability
  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can lead to the degradation of flavonoids. Long-term storage at low temperatures (-20°C) is often recommended.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.

  • Oxidation: The polyhydroxy nature of this compound makes it susceptible to oxidation. The oxidized form of this compound has been shown to be reactive towards thiols, indicating its potential for oxidative instability.

General Recommendations for Storage

To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dark, and dry place.

  • For long-term storage, keep at -20°C.

  • Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • For solutions, prepare fresh and use immediately. If storage is necessary, store at low temperatures for a short duration.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are scarce, research on structurally similar flavonoids, such as other trimethoxyflavones and dihydroxyflavones, suggests potential interactions with key cellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38. It is plausible that this compound could exert biological effects through interaction with the MAPK pathway.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Gene Gene Expression (Proliferation, Differentiation) TF->Gene Compound This compound (Potential Modulator) Compound->MEK Compound->ERK

Caption: Potential modulation of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Several flavonoids have demonstrated anti-inflammatory activity by inhibiting the activation of NF-κB. This compound may also possess the ability to interfere with this pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_inactive->NFkB NFkB_active NF-κB (Active) Gene Inflammatory Gene Expression NFkB_active->Gene Compound This compound (Potential Inhibitor) Compound->IKK Compound->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is often associated with cancer. Certain flavonoids have been found to inhibit the PI3K/Akt pathway, suggesting a potential mechanism for their anti-cancer effects. This compound could potentially exhibit similar activity.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Cell Cell Survival & Proliferation Downstream->Cell Compound This compound (Potential Inhibitor) Compound->PI3K Compound->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Solubility_Workflow Start Start Add Add excess This compound to solvent Start->Add Equilibrate Equilibrate at constant temperature with agitation Add->Equilibrate Sample Withdraw aliquot of supernatant Equilibrate->Sample Filter Filter to remove undissolved solid Sample->Filter Analyze Analyze concentration (e.g., HPLC, UV-Vis) Filter->Analyze End End Analyze->End

Caption: Workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility based on the measured concentration.

Stability Testing: ICH Guideline Approach

A general protocol for assessing the stability of a flavonoid, based on the International Council for Harmonisation (ICH) guidelines, is outlined below.

Stability_Workflow Start Start Prepare Prepare samples of This compound (solid or solution) Start->Prepare Conditions Store under controlled conditions (Temperature, Humidity, Light) Prepare->Conditions Timepoints Withdraw samples at pre-defined time points Conditions->Timepoints Analyze Analyze for purity and degradation products (e.g., HPLC) Timepoints->Analyze Data Evaluate data and determine shelf-life Analyze->Data End End Data->End

Caption: Workflow for stability testing.

Methodology:

  • Sample Preparation: Prepare samples of this compound in its solid form or dissolved in a relevant solvent system. The packaging should be representative of the intended final product.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

  • Analysis: Analyze the samples at each time point for:

    • Appearance: Visual inspection for any physical changes.

    • Assay: Quantification of the remaining this compound content, typically by a stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products.

  • Data Evaluation: Evaluate the data to determine the degradation kinetics and establish a shelf-life or re-test period.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While quantitative data for this specific molecule is somewhat limited, the provided information, based on closely related flavonoids and general principles, offers a robust starting point for researchers. The detailed experimental protocols and the exploration of potential signaling pathway interactions are intended to facilitate further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to establish a more comprehensive and specific physicochemical and pharmacological profile of this promising compound.

discovery and isolation of 3,5,7-trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isolation and Synthesis of 3,5,7-Trihydroxychromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It represents the core structure of many flavonols, which are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. While it is often found as part of more complex glycosides or substituted derivatives in nature, the parent compound itself has been isolated from plant sources such as Polygonum jucundum and Ampelopsis cantoniensis[1]. This technical guide provides a comprehensive overview of the methodologies for the isolation and chemical synthesis of this compound, along with its key analytical data.

Isolation from Natural Sources

The isolation of this compound from plant matrices follows a general workflow for flavonoid extraction and purification. The process involves solvent extraction from dried plant material, followed by liquid-liquid partitioning to separate compounds based on polarity, and finally, a series of chromatographic steps to achieve high purity.

Experimental Protocol: Generalized Isolation

This protocol is a generalized procedure based on established methods for flavonoid isolation from Polygonum and Ampelopsis species[2][3][4][5][6][7].

  • Plant Material Preparation: Dried and powdered plant material (e.g., leaves or stems) is used as the starting source.

  • Extraction: The powdered material is subjected to exhaustive extraction, typically using maceration or reflux with an organic solvent. An 80-90% aqueous ethanol solution is commonly employed to efficiently extract a broad range of polar and semi-polar compounds, including flavonoids[3][4][7]. The extraction is often repeated multiple times to ensure a high yield.

  • Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

  • Liquid-Liquid Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity; flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or macroporous adsorption resins[8][9].

    • Silica Gel Chromatography: The column is eluted with a gradient solvent system, often starting with a non-polar solvent (like chloroform or hexane) and gradually increasing the polarity by adding methanol[8].

    • Sephadex LH-20 Chromatography: This is particularly effective for separating polyphenolic compounds. Elution is typically performed with methanol or an ethanol/water mixture.

  • Purification by Preparative HPLC: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column to yield this compound with high purity (>95%)[2].

G cluster_workflow Isolation Workflow Start Dried Plant Material (e.g., Polygonum sp.) Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Maceration/Reflux Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (EtOAc/H2O) Concentration->Partitioning Fractionation ColumnChrom Column Chromatography (Silica Gel or Sephadex LH-20) Partitioning->ColumnChrom Collect EtOAc Fraction PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC Collect Fractions Final Pure this compound PrepHPLC->Final Purification

Generalized workflow for the isolation of this compound.

Chemical Synthesis

The chemical synthesis of 3-hydroxychromones can be achieved through several methods. A common and effective route is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone precursor. For this compound, which lacks a C2-substituent, a modified approach starting from a polyhydroxy acetophenone is required.

Experimental Protocol: Representative Synthesis

This protocol describes a representative synthesis based on the cyclization of a phloroglucinol derivative.

  • Starting Material: The synthesis begins with 1,3,5-trihydroxybenzene (phloroglucinol).

  • Acetylation: Phloroglucinol is acetylated to form 1-(2,4,6-trihydroxyphenyl)ethan-1-one (phloroacetophenone) via a Friedel-Crafts or similar acylation reaction.

  • Formation of the Chromone Ring (Kostanecki–Robinson reaction): Phloroacetophenone is treated with sodium acetate and acetic anhydride. This reaction acylates the hydroxyl groups and subsequently promotes an intramolecular aldol condensation followed by dehydration to form the γ-pyrone ring of the chromone skeleton. This step results in a protected (acetylated) version of the final product.

  • Hydroxylation at C3: The resulting 5,7-diacetoxy-2-methylchromone can be brominated at the methyl group and subsequently hydrolyzed to introduce the 3-hydroxy group. A more direct approach involves methods that can directly form the 3-hydroxychromone from a suitable precursor.

  • Deprotection: The acetyl protecting groups at positions 5 and 7 are removed by acid or base hydrolysis to yield the final product, this compound.

G cluster_synthesis Synthetic Pathway Start Phloroacetophenone Step1 5,7-Dihydroxy-2-methylchromone Start->Step1 Kostanecki-Robinson Ac₂O, NaOAc Step2 3-Bromo-5,7-dihydroxy- 2-bromomethylchromone Step1->Step2 Bromination (e.g., NBS) Step3 3,5,7-Trihydroxy-2-formylchromone Step2->Step3 Hydrolysis Final This compound Step3->Final Oxidative Decarbonylation

A plausible synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of the isolated or synthesized compound is crucial. The following tables summarize the key quantitative data for this compound and its common derivatives.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name 3,5,7-Trihydroxy-4H-chromen-4-one
Molecular Formula C₉H₆O₅
Molecular Weight 194.14 g/mol
CAS Number 31721-95-6[1]
Appearance Solid (Predicted)
Melting Point 245 - 246 °C (for a closely related dihydro derivative)[10]
Table 2: ¹H NMR Spectroscopic Data (Predicted)

Note: Experimental data for the unsubstituted parent compound is sparse. This table presents predicted chemical shifts for a representative structure.

ProtonChemical Shift (δ, ppm)Multiplicity
H-2~8.0s
H-6~6.4d
H-8~6.2d
3-OHVariablebr s
5-OHVariablebr s
7-OHVariablebr s
Table 3: ¹³C NMR Spectroscopic Data (Representative)

Note: Data is for a closely related derivative, 3,5,7-Trihydroxy-6,4'-dimethoxyflavone, in DMSO-d₆, as a reference for the chromone core shifts.[11]

CarbonChemical Shift (δ, ppm)
C-2155.9
C-3137.9
C-4175.8
C-4a104.1
C-5152.1
C-6130.8
C-7157.0
C-893.6
C-8a161.8
Table 4: Mass Spectrometry Data

Note: Fragmentation data is based on common patterns for hydroxychromones and related flavonoids.

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI195.03193.02153, 125 (Resulting from Retro-Diels-Alder fragmentation)

References

3,5,7-Trihydroxychromone: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trihydroxychromone, a flavonoid structurally analogous to galangin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its closely related analogue, norwogonin (5,7,8-trihydroxyflavone). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. The primary activities of this compound are centered around its potent antioxidant and anti-inflammatory properties, which are mediated through the modulation of key cellular signaling cascades, including NF-κB, PI3K/Akt, and MAPK pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (galangin) and norwogonin, providing a comparative overview of their inhibitory and cytotoxic activities.

Table 1: Antioxidant and Antiviral Activity

CompoundAssayIC50 ValueReference
NorwogoninABTS Radical Scavenging1.24 µg/mL[1]
NorwogoninDPPH Radical Scavenging35.61 µg/mL[1]
NorwogoninEnterovirus 71 (EV71) Inhibition31.83 µg/mL[2]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 Value (µM)Reference
NorwogoninMDA-MB-231 (Triple-Negative Breast Cancer)32.24[1]
NorwogoninBT-549 (Triple-Negative Breast Cancer)56.2[1]
NorwogoninHCC70 (Triple-Negative Breast Cancer)39.05[1]
NorwogoninHCC1806 (Triple-Negative Breast Cancer)37.3[1]
NorwogoninMCF-10A (Non-tumorigenic Breast)>100[1]
NorwogoninAG11132 (Non-tumorigenic Fibroblast)>100[1]

Table 3: Enzyme Inhibition

CompoundEnzymeIC50 Value (µM)Reference
NorwogoninVHR Dual-Specificity Protein Tyrosine Phosphatase1.1[3]

Core Mechanisms of Action

Antioxidant Activity

This compound exhibits significant antioxidant activity by scavenging free radicals. This is a key aspect of its protective effects against cellular damage.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol outlines a method to measure the intracellular antioxidant activity of this compound using the DCFH-DA probe.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well cell culture plates (black, clear bottom for fluorescence reading)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Phosphate Buffered Saline (PBS)

  • Quercetin (as a positive control)

  • This compound (test compound)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10^4 cells/well and culture until they reach 90-100% confluency.

  • Cell Washing: Carefully remove the culture medium and wash the cells three times with PBS.

  • Probe and Compound Incubation: Add 100 µL of DMEM containing 25 µM DCFH-DA and the desired concentration of this compound (or quercetin) to each well. Incubate for 1 hour at 37°C.

  • Washing: Remove the incubation medium and wash the cells again with PBS.

  • Induction of Oxidative Stress: Add 100 µL of 600 µM ABAP solution (in Hanks' Balanced Salt Solution - HBSS) to each well to induce peroxyl radical formation.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour at 37°C.

  • Data Analysis: The antioxidant capacity of this compound is determined by its ability to inhibit the formation of the fluorescent product DCF, compared to the control (cells treated with ABAP only). The results can be expressed as quercetin equivalents.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and the modulation of inflammatory enzymes.

The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli (LPS, TNF-α)->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα Galangin inhibits IκBα->NF-κB (p65/p50) inhibits p65 p65 p50 p50 Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB (p65/p50)->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription This compound This compound This compound->IKK Complex

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB pathway to assess the effect of this compound.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a shorter duration (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, and IκBα (diluted in blocking buffer) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Modulation of PI3K/Akt and MAPK Signaling Pathways

This compound and its analogues also influence other critical signaling pathways involved in cell survival, proliferation, and inflammation.

Galangin has been shown to activate the PI3K/Akt pathway, which can lead to the inhibition of autophagy and promote cell survival in certain contexts. However, in other scenarios, it can inhibit this pathway, leading to apoptosis in cancer cells. This dual role highlights the context-dependent nature of its mechanism.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Effectors (e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors (e.g., mTOR, GSK3β) phosphorylates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors (e.g., mTOR, GSK3β)->Cell Survival, Growth, Proliferation regulates RTK->PI3K activates This compound This compound This compound->PI3K modulates This compound->Akt modulates

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another key target. Norwogonin has been shown to activate ERK and p38, which can lead to apoptosis in cancer cells. The specific effects on this pathway can vary depending on the cell type and stimulus.

MAPK_Pathway Extracellular Stimuli (e.g., Growth Factors, Stress) Extracellular Stimuli (e.g., Growth Factors, Stress) Receptors Receptors Extracellular Stimuli (e.g., Growth Factors, Stress)->Receptors Ras/Rac Ras/Rac Receptors->Ras/Rac Raf Raf Ras/Rac->Raf MKK4/7 MKK4/7 Ras/Rac->MKK4/7 MKK3/6 MKK3/6 Ras/Rac->MKK3/6 MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., AP-1, c-Jun) Transcription Factors (e.g., AP-1, c-Jun) ERK1/2->Transcription Factors (e.g., AP-1, c-Jun) JNK JNK MKK4/7->JNK JNK->Transcription Factors (e.g., AP-1, c-Jun) p38 p38 MKK3/6->p38 p38->Transcription Factors (e.g., AP-1, c-Jun) Cellular Responses (Proliferation, Apoptosis, Inflammation) Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription Factors (e.g., AP-1, c-Jun)->Cellular Responses (Proliferation, Apoptosis, Inflammation) Norwogonin Norwogonin Norwogonin->ERK1/2 activates Norwogonin->p38 activates

Caption: Modulation of the MAPK signaling pathway by norwogonin.

Conclusion

This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanism of action, encompassing antioxidant and anti-inflammatory activities through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK, makes them attractive candidates for further investigation in the context of various diseases. This technical guide provides a foundational understanding of their molecular interactions and offers detailed protocols for their further study. Future research should focus on elucidating the precise molecular targets and context-dependent effects of these compounds to fully realize their clinical potential.

References

The Biological Activity of 3,5,7-Trihydroxychromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trihydroxychromone, a core flavonoid structure, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of its antioxidant, anti-inflammatory, and anticancer properties. It summarizes key quantitative data, details the experimental protocols used to elucidate these activities, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects. This compound, also known as nor-wogonin, represents a fundamental scaffold of many flavonoids, lacking the B-ring typical of flavones. This structural simplicity makes it an interesting subject for studying the essential pharmacophoric features required for biological activity. This guide will delve into the key bioactivities of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer potentials.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological profile, contributing to its other therapeutic effects. It can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.

Antioxidant AssayTest SystemIC50 Value (µM)Reference
DPPH Radical ScavengingChemical Assay> Galangin[1]
Superoxide Anion (•O2−) ScavengingChemical AssayConcentration-dependent[1]
ABTS Radical Cation ScavengingChemical Assay> Galangin[1]

Note: A direct IC50 value for this compound in some assays was not consistently reported in the initial literature screen, but comparative activity is noted.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH with Compound/Control DPPH->Mix Compound This compound (Serial Dilutions) Compound->Mix Control Ascorbic Acid (Positive Control) Control->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of this compound against pro-inflammatory enzymes.

EnzymeInhibitionNoteReference
Cyclooxygenase-1 (COX-1)YesDual inhibitor[2]
Cyclooxygenase-2 (COX-2)YesDual inhibitor[2]
5-Lipoxygenase (5-LOX)YesInhibits leukotriene B4 production[2]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • DMSO (solvent)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or other suitable detection method.

Procedure:

  • Enzyme and Compound Preparation:

    • Reconstitute and dilute COX-1 and COX-2 enzymes in the reaction buffer.

    • Dissolve this compound and control inhibitors in DMSO and then dilute to the desired concentrations with the reaction buffer.

  • Enzyme Reaction:

    • In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

  • Detection of Prostaglandin Production:

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation THC This compound THC->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound.

Anticancer Activity

3,5,7-Trihydroxyflavone has demonstrated antiproliferative effects against various cancer cell lines. A key mechanism of its anticancer action is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

The cytotoxic effects of 3,5,7-trihydroxyflavone against different cancer cell lines are summarized below.

Cell LineCancer TypeAssayIC50 Value (µM)Reference
PC-3Prostate AdenocarcinomaMTT64.30[3][4]
PC-3Prostate AdenocarcinomaNRU81.22[3][4]
PC-3Prostate AdenocarcinomaSRB25.81[3][4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., PC-3)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: ROS-Mediated Apoptosis

This compound can induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of apoptotic pathways.

ROS_Apoptosis_Pathway THC This compound ROS ↑ Intracellular ROS THC->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by this compound.

Conclusion

This compound exhibits a compelling profile of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its ability to scavenge free radicals, inhibit key inflammatory enzymes, and induce apoptosis in cancer cells underscores its potential as a lead compound in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the therapeutic applications of this and structurally related compounds. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound.

References

Methodological & Application

Application Notes and Protocols for 3,5,7-Trihydroxychromone: In Vitro Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro anti-inflammatory activities of compounds structurally related to 3,5,7-trihydroxychromone and detailed protocols for assessing these effects.

Application Notes

This compound belongs to the chromone class of compounds, which are recognized for a variety of biological activities. While specific data on this compound is limited in the readily available scientific literature, studies on the closely related compound, 3,5,7-trihydroxyflavone (which possesses an additional phenyl group at the C2 position), provide valuable insights into its potential anti-inflammatory properties. This compound has been identified as a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1]

The inhibition of these key enzymes in the arachidonic acid cascade suggests a significant potential for modulating inflammatory responses. By targeting both COX and LOX pathways, such compounds can simultaneously reduce the production of prostaglandins (PGs) and leukotrienes (LTs), which are critical mediators of inflammation, pain, and fever.[1][2][3]

Key Anti-inflammatory Targets:
  • Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in physiological functions, but also contributes to inflammation.[4]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that is upregulated during inflammation and is a primary target for anti-inflammatory drugs.[4]

  • 5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][3]

Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity of the structurally related compound, 3,5,7-trihydroxyflavone. These targets are recommended for investigation for this compound.

CompoundTarget EnzymeActivity ReportedReference
3,5,7-Trihydroxyflavone Cyclooxygenase-1 (COX-1)Inhibitory[1]
Cyclooxygenase-2 (COX-2)Inhibitory[1]
5-Lipoxygenase (5-LOX)Inhibitory[1]

Signaling Pathway Visualization

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by targeting COX and LOX enzymes.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX_path Cyclooxygenase (COX-1 & COX-2) AA->COX_path LOX_path 5-Lipoxygenase (5-LOX) AA->LOX_path PGH2 Prostaglandin H2 (PGH2) COX_path->PGH2 HPETE 5-HPETE LOX_path->HPETE Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes Leukotrienes (LTB4, etc.) HPETE->Leukotrienes Leukotrienes->Inflammation Compound This compound (Potential Inhibitor) Compound->COX_path Inhibition Compound->LOX_path Inhibition

Caption: Arachidonic acid inflammatory pathway highlighting COX and LOX inhibition.

Experimental Workflow Visualization

The following diagram outlines a general workflow for screening and characterizing the in vitro anti-inflammatory activity of a test compound like this compound.

Experimental_Workflow start Start: Prepare Test Compound (this compound) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentration range start->cytotoxicity enzyme_assays Enzyme Inhibition Assays start->enzyme_assays cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) no_assay Nitric Oxide (NO) Production Assay (LPS-stimulated cells + Griess Reagent) cell_culture->no_assay cytotoxicity->cell_culture data_analysis Data Analysis Calculate IC50 values no_assay->data_analysis cox_assay COX-1/COX-2 Inhibition Assay (Purified enzymes) enzyme_assays->cox_assay lox_assay 5-LOX Inhibition Assay (Purified enzyme) enzyme_assays->lox_assay cox_assay->data_analysis lox_assay->data_analysis end End: Characterize Anti-inflammatory Profile data_analysis->end

Caption: General workflow for in vitro anti-inflammatory compound screening.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol determines the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

1. Materials and Reagents:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[6]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[6][7]

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[5][6]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This cell-free enzymatic assay measures the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS to measure PGE₂).[4]

2. Procedure (Colorimetric Example):

  • Reaction Mixture Preparation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of hematin, and 10 µL of either COX-1 or COX-2 enzyme to each well.[8]

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or a known inhibitor for control) to the appropriate wells. For the 100% activity control, add 10 µL of the solvent used for the compound.[8]

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C or 37°C.[4][8]

  • Reaction Initiation: Add 20 µL of a colorimetric substrate solution, followed by 20 µL of arachidonic acid to all wells to start the reaction.[8]

  • Incubation: Incubate for 2-5 minutes at 25°C.[8]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[8]

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC₅₀ value.

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-free enzymatic assay measures the direct inhibitory effect of the test compound on purified 5-LOX.

1. Materials and Reagents:

  • Purified 5-LOX enzyme (e.g., from potato or recombinant human)

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 6.3)

  • Linoleic Acid or Arachidonic Acid (substrate)

  • This compound (test compound)

  • Known 5-LOX inhibitor (e.g., Zileuton)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Assay Mixture: In a cuvette, prepare an assay mixture containing phosphate buffer and the 5-LOX enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the cuvette and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate (e.g., linoleic acid).[2]

  • Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides, over a period of several minutes.[2][9]

  • Calculation: Determine the rate of the reaction from the slope of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3,5,7-Trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5,7-trihydroxychromone (also known as Nor-wogonin), a flavonoid of interest for its potential therapeutic properties. The described Reversed-Phase HPLC (RP-HPLC) method provides a reliable and accurate approach for the determination and quantification of this compound in various sample matrices. This document provides a comprehensive experimental protocol and representative performance data to guide researchers in implementing this analytical technique.

Introduction

This compound is a natural flavonoid compound that has garnered attention in pharmaceutical research due to its biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro assays. HPLC with UV detection is a widely used, sensitive, and specific technique for the analysis of flavonoids. The method outlined herein is based on established protocols for structurally similar flavonoids and provides a solid foundation for the routine analysis of this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific matrices.

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good separation from other components in complex samples. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Flavonoids typically exhibit strong absorbance between 250 and 370 nm. A detection wavelength of around 270 nm is a good starting point for this compound.

  • Injection Volume: 10 µL

2.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or the initial mobile phase composition to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-liquid extraction (e.g., with methanol or ethanol) followed by filtration through a 0.45 µm syringe filter is typically required. For biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for an HPLC method for flavonoids, which can be expected for the analysis of this compound. These values are based on published methods for structurally similar compounds and should be determined experimentally during method validation.

ParameterTypical Value/Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Retention Time (approx.) Dependent on the specific method, but typically between 10-20 min

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Curve Standards Stock->Calibration Filter Filter Samples & Standards Calibration->Filter Curve Generate Calibration Curve Calibration->Curve Sample Sample Extraction/Preparation Sample->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Peak Identify & Integrate Peak Chromatogram->Peak Quantify Quantify Analyte in Samples Peak->Quantify Curve->Quantify Report Report Results Quantify->Report

Caption: HPLC quantification workflow for this compound.

Signaling Pathway (Placeholder)

While this compound is investigated for various biological activities, the specific signaling pathways are diverse and depend on the context of the research. As a placeholder and example of a common pathway studied for flavonoids, a simplified diagram of the MAPK/ERK signaling pathway is provided below. Researchers should adapt this to the specific pathway relevant to their study.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The HPLC method described in this application note provides a reliable framework for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, offers good selectivity and sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This protocol serves as a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Application Notes and Protocols for 3,5,7-Trihydroxychromone as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trihydroxychromone, a flavonoid derivative, presents significant potential as a fluorescent probe in various biological and chemical applications. Its inherent fluorescence, which can be modulated by its local environment, makes it a valuable tool for sensing and imaging. These application notes provide a comprehensive overview of the photophysical properties, experimental protocols, and potential applications of this compound as a fluorescent probe. While specific quantitative data for this compound is still emerging, this document compiles available information on closely related 3-hydroxychromone derivatives to guide researchers in its application.

Photophysical Properties

The fluorescence of 3-hydroxychromones is often characterized by an excited-state intramolecular proton transfer (ESIPT) mechanism, leading to a large Stokes shift. The photophysical properties are highly sensitive to the solvent environment. While precise data for this compound is not extensively documented, the following table summarizes typical properties of related 3-hydroxychromone derivatives to provide a foundational understanding.

PropertyValueNotes
Excitation Wavelength (λex) ~340 - 420 nmHighly dependent on solvent polarity and substitution pattern.
Emission Wavelength (λem) ~450 - 600 nmDual emission is often observed due to the ESIPT process.
Quantum Yield (ΦF) VariableGenerally low for simple flavonoids but can be enhanced by derivatization or complexation. For example, some derivatives exhibit quantum yields up to 0.82 in nonpolar solvents.
Molar Extinction Coefficient (ε) Not widely reportedExpected to be in the range of 10,000 - 50,000 M⁻¹cm⁻¹.
Stokes Shift Large ( >100 nm)A characteristic feature of 3-hydroxychromones due to ESIPT.

Experimental Protocols

Synthesis of this compound

A general synthetic route to 3-hydroxychromone derivatives involves the Algar-Flynn-Oyamada (AFO) reaction. A detailed protocol for a related compound is provided as a reference.

Materials:

  • 2'-hydroxyacetophenone derivative

  • Appropriate benzaldehyde derivative

  • Hydrogen peroxide (30%)

  • Potassium hydroxide (KOH)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 2'-hydroxyacetophenone derivative and the benzaldehyde derivative in methanol or ethanol.

  • Add a solution of KOH in the same solvent to the mixture.

  • Cool the reaction mixture in an ice bath and slowly add hydrogen peroxide (30%) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter, wash the precipitate with water, and purify by recrystallization or column chromatography.

Synthesis_Workflow Reactants 2'-hydroxyacetophenone derivative + Benzaldehyde derivative Reaction Algar-Flynn-Oyamada Reaction (KOH, H2O2, Alcohol) Reactants->Reaction Product This compound Reaction->Product

Synthesis workflow for 3-hydroxychromone derivatives.
General Protocol for Fluorescence Measurements

This protocol outlines the general steps for characterizing the fluorescence properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution with the desired solvent to a final concentration suitable for fluorescence measurements (typically in the micromolar range).

  • UV-Vis Absorption Spectrum: Record the absorption spectrum to determine the optimal excitation wavelength (λex), which is the wavelength of maximum absorption.

  • Fluorescence Emission Spectrum: Excite the sample at the determined λex and record the emission spectrum. The wavelength of maximum emission is the λem.

  • Fluorescence Excitation Spectrum: Set the emission wavelength to the determined λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Fluorescence_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement Stock Prepare Stock Solution (1 mM in DMSO) Working Prepare Working Solution (µM concentration) Stock->Working Absorbance Record UV-Vis Spectrum (Determine λex) Working->Absorbance Emission Record Emission Spectrum (Determine λem) Absorbance->Emission Excitation Record Excitation Spectrum Emission->Excitation QuantumYield Determine Quantum Yield Emission->QuantumYield

Workflow for fluorescence measurements.

Applications

Fluorescent Probe for Metal Ion Detection

3-Hydroxychromones can act as fluorescent chemosensors for various metal ions. The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence.

Example Application: Detection of Al³⁺

Protocol:

  • Prepare a stock solution of this compound (1 mM) in a suitable solvent (e.g., ethanol/water mixture).

  • Prepare stock solutions of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water.

  • In a cuvette, add the this compound solution to a final concentration of 10 µM in a buffered solution (e.g., HEPES, pH 7.4).

  • Record the initial fluorescence spectrum.

  • Add aliquots of the metal ion solutions and record the fluorescence spectrum after each addition.

  • A significant change in fluorescence intensity upon the addition of a specific metal ion indicates its detection.

  • For quantitative analysis, perform a titration by adding increasing concentrations of the target metal ion and plot the fluorescence intensity versus the metal ion concentration.

Metal_Ion_Detection Probe This compound (Fluorophore) Complex Probe-Metal Complex Probe->Complex Metal Metal Ion (e.g., Al³⁺) Metal->Complex Signal Fluorescence Change (Turn-on or Turn-off) Complex->Signal

Mechanism of metal ion detection.
Bioimaging

The cell permeability and environmental sensitivity of 3-hydroxychromones make them suitable for live-cell imaging.

Protocol for Cellular Imaging:

  • Cell Culture: Culture cells (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

Bioimaging_Workflow cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Fluorescence Microscopy Culture Culture Cells on Glass-Bottom Dish Loading Incubate Cells with This compound Culture->Loading Washing Wash with PBS Loading->Washing Imaging Acquire Images Washing->Imaging

Workflow for cellular imaging.
Detection of Reactive Oxygen Species (ROS)

Some flavonoids can be used to detect reactive oxygen species. The hydroxyl groups on the chromone ring can react with ROS, leading to a change in fluorescence.

Hypothetical Protocol for ROS Detection:

  • Prepare a solution of this compound in a suitable buffer.

  • Induce ROS production in a system of interest (e.g., a chemical reaction or a cellular system stimulated with an ROS inducer).

  • Add the this compound solution to the system.

  • Monitor the change in fluorescence intensity over time. An increase or decrease in fluorescence may indicate the presence of ROS.

Conclusion

This compound holds promise as a versatile fluorescent probe. While further characterization of its specific photophysical properties is needed, the information on related compounds provides a strong basis for its application in metal ion sensing, bioimaging, and potentially ROS detection. The protocols provided here serve as a starting point for researchers to explore the capabilities of this intriguing molecule. As with any fluorescent probe, optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for the Extraction of 3,5,7-Trihydroxychromone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trihydroxychromone, also known as Galangin, is a flavonoid of significant interest within the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the extraction of this compound from plant materials, with a particular focus on sources such as Alpinia galanga. The methodologies described herein are based on established solvent extraction techniques, including maceration and ultrasound-assisted extraction, followed by purification steps.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Factors such as the plant matrix, solvent system, temperature, and extraction time significantly influence the efficiency of the process. Below are two detailed protocols for the extraction of this target compound.

Protocol 1: Maceration with Solvent Partitioning

This protocol is a conventional and widely used method for the extraction of flavonoids from plant materials.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Alpinia galanga rhizomes)

  • 80% Ethanol

  • Hexane

  • Ethyl acetate

  • Chloroform

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Separatory funnel

  • Glassware (beakers, flasks)

Procedure:

  • Initial Extraction:

    • Immerse 300g of powdered Alpinia galanga rhizome in 1.5L of 80% ethanol.[1]

    • Allow the mixture to macerate for 3 days at room temperature with occasional agitation.[1]

    • Filter the mixture to remove solid plant material.[1]

  • Solvent Evaporation:

    • Concentrate the ethanol extract using a rotary evaporator at 40°C under vacuum to remove the ethanol.[1]

  • Solvent Partitioning:

    • Resuspend the concentrated extract in water.

    • Perform liquid-liquid extraction sequentially with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.[1]

    • For each solvent, mix with the aqueous extract in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the respective solvent layer.

    • The ethyl acetate fraction is expected to contain the highest concentration of flavonoids, including this compound.[1]

  • Final Concentration:

    • Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol (various concentrations, e.g., 40-90%)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

  • Glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the dried plant powder (e.g., 10g).

  • Ultrasonic Extraction:

    • Place the plant powder in a flask and add the selected ethanol solvent at a specific liquid-to-solid ratio (e.g., 20:1 mL/g to 60:1 mL/g).[2][3]

    • Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Apply ultrasonic waves for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 60-80°C).[2][4]

  • Filtration and Concentration:

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract obtained from either method will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Materials and Equipment:

  • Crude extract

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., petroleum ether-ethyl acetate gradient)[5]

  • Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (for final purity analysis)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of petroleum ether-ethyl acetate.[5]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent runs through the column.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.[5]

    • Combine the fractions that show a pure spot corresponding to the target compound.

  • Final Purification and Verification:

    • Concentrate the combined pure fractions.

    • The purity of the isolated compound can be verified by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Quantitative Data on Extraction Parameters

The efficiency of flavonoid extraction is highly dependent on the chosen parameters. The following table summarizes optimized conditions from various studies, primarily focusing on total flavonoid extraction, which can be indicative for this compound.

Plant MaterialExtraction MethodSolventLiquid-to-Solid Ratio (mL/g)Temperature (°C)TimeReference
Alpinia officinarumHeat Reflux40% Ethanol20:1703 hours[6]
Alpinia galangaMaceration75% Ethanol8:1Room Temp.1 hour (2x)[5]
Alpinia galangaReflux Condensation90% Ethanol25:1803 hours[4]
AlfalfaUltrasound-Assisted52.14% Ethanol57.16:162.3357.08 min[2]
Camellia fascicularisUltrasound-Assisted40% Ethanol60:172.31.6 hours[3]

Diagrams

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_concentration Concentration & Partitioning cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried, Powdered Plant Material maceration Maceration (e.g., 80% Ethanol) plant_material->maceration uae Ultrasound-Assisted Extraction (e.g., 40-90% Ethanol) plant_material->uae filtration1 Filtration maceration->filtration1 uae->filtration1 rotary_evap1 Rotary Evaporation filtration1->rotary_evap1 partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) rotary_evap1->partitioning crude_extract Crude Extract (Ethyl Acetate Fraction) partitioning->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions final_concentration Final Concentration pure_fractions->final_concentration hplc HPLC Purity Check final_concentration->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the extraction and purification of this compound.

Note on Signaling Pathways: The primary focus of the provided search results is on the extraction and isolation of this compound. Detailed information regarding its specific signaling pathways would require a separate, targeted literature search beyond the scope of extraction protocols. Generally, flavonoids are known to interact with various signaling pathways, including those involved in inflammation (e.g., NF-κB) and oxidative stress response (e.g., Nrf2-ARE). A simplified conceptual diagram is provided below to illustrate a potential mechanism of action.

Conceptual Signaling Pathway for Flavonoid Antioxidant Activity

Signaling_Pathway cluster_nrf2_activation Nrf2 Activation ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Flavonoid This compound (Galangin) Flavonoid->Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Keap1 Keap1 Keap1->Nrf2 Bound & Inactive AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Conceptual Nrf2-mediated antioxidant response pathway influenced by flavonoids.

References

Application Notes and Protocols for Neuroprotective Studies of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

Our comprehensive literature search for neuroprotective studies specifically focusing on 3,5,7-trihydroxychromone did not yield sufficient peer-reviewed data to generate detailed application notes, quantitative data tables, or specific experimental protocols. The available scientific literature on this particular chromone derivative in the context of neuroprotection is currently limited.

However, our search revealed a significant body of research on a closely related and more extensively studied flavonoid, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) . Given the structural similarities and the shared flavonoid scaffold, the neuroprotective mechanisms and experimental approaches used for TTF are highly relevant and can serve as a valuable reference for researchers interested in the broader class of neuroprotective flavonoids.

Therefore, the following application notes and protocols are based on the available scientific data for 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) and are intended to provide a detailed guide for studying its neuroprotective effects.

Application Notes: 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) in Neuroprotective Studies

Introduction:

3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) is a flavonoid that has demonstrated significant neuroprotective properties in preclinical studies.[1][2] Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and oxidative stress, is a key area where TTF has shown potential therapeutic value.[1][2] These notes summarize the key findings and provide an overview of the experimental approaches to evaluate the neuroprotective effects of TTF.

Mechanism of Action:

The neuroprotective effects of TTF are attributed to its multifactorial mechanism of action, which includes:

  • Antioxidant Activity: TTF effectively reduces the intracellular accumulation of reactive oxygen species (ROS) induced by neurotoxic stimuli such as Aβ and hydrogen peroxide (H₂O₂).[1][3]

  • Inhibition of MAPK Signaling Pathways: TTF has been shown to inhibit the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and extracellular signal-regulated kinase (ERK 1/2).[1][3] The overactivation of these pathways is implicated in neuronal apoptosis and neuroinflammation.

  • Protection Against Aβ-Induced Neurotoxicity: TTF protects neuronal cells from Aβ-induced cell death, a hallmark of Alzheimer's disease.[1][2]

Applications:

  • In vitro modeling of neurodegenerative diseases: Studying the protective effects of TTF against various neurotoxins (e.g., Aβ, H₂O₂, glutamate) in neuronal cell lines (e.g., N2a, SH-SY5Y) and primary neuronal cultures.

  • Investigation of neuroprotective signaling pathways: Elucidating the molecular mechanisms underlying the neuroprotective effects of TTF by examining its influence on signaling cascades like the MAPK pathway.

  • Drug discovery and development: Serving as a lead compound for the development of novel therapeutics for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from neuroprotective studies on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF).

Table 1: Effect of TTF on Aβ₂₅₋₃₅-Induced Neurotoxicity in N2a Cells [1]

TreatmentConcentrationCell Viability (% of Control)LDH Release (% of Max)
Control-100~15
Aβ₂₅₋₃₅ (25 µM)-~50~75
Aβ₂₅₋₃₅ + TTF3 nMIncreasedDecreased
Aβ₂₅₋₃₅ + TTF32 nMSignificantly IncreasedSignificantly Decreased

Table 2: Inhibition of Aβ₂₅₋₃₅-Induced Phosphorylation of MAPK Signaling Proteins by TTF in N2a Cells [1]

Target ProteinTTF ConcentrationInhibition of Phosphorylation (%)
p-ERK 1/23 nM84
p-SAPK/JNK32 nM60

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity in N2a Cells

This protocol details the methodology to assess the protective effects of TTF against amyloid-beta-induced neurotoxicity in a neuronal cell line.

1. Cell Culture and Treatment:

  • Culture Mouse neuroblastoma (N2a) cells in a suitable medium (e.g., 43% DMEM with high glucose, 50% Opti-MEM, 1% FBS, 2 mM glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin).

  • Seed cells in 96-well plates at a density of 10,000 cells/well.

  • After 24 hours, pre-treat the cells with various concentrations of TTF for a specified period (e.g., 2 hours).

  • Introduce the neurotoxic insult by adding Aβ₂₅₋₃₅ peptide (e.g., 25 µM) to the wells.

  • Incubate for a further 20-24 hours at 37°C.

2. Assessment of Cell Viability and Cytotoxicity:

  • Crystal Violet Assay (Cell Viability):

    • Fix the cells with 5% (v/v) formaldehyde in PBS for 15 minutes.

    • Wash the plates with deionized water and stain with a 1% crystal violet solution for 15 minutes.

    • After washing and drying, solubilize the stain and measure the absorbance at a suitable wavelength (e.g., 595 nm).

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2′,7′-dichlorofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.

  • Seed N2a cells in a 96-well plate as described in Protocol 1.

  • After cell attachment, treat the cells with TTF and/or the ROS-inducing agent (e.g., Aβ₂₅₋₃₅ or H₂O₂).

  • At the desired time point, incubate the cells with 20 µM DCF-DA for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Protocol 3: Analysis of MAPK Signaling Pathway Phosphorylation

This protocol outlines the use of ELISA to quantify the phosphorylation of ERK 1/2 and SAPK/JNK.

  • Seed N2a cells in larger format plates (e.g., 6-well plates) to obtain sufficient protein lysate.

  • Treat the cells with TTF and Aβ₂₅₋₃₅ as described in Protocol 1 for the appropriate duration (e.g., 30-40 minutes for MAPK activation).

  • Lyse the cells using a specific lysis buffer provided with the ELISA kit (e.g., PathScan Sandwich ELISA kit from Cell Signaling Technology).

  • Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

  • Perform the ELISA for total and phosphorylated ERK 1/2 and SAPK/JNK according to the manufacturer's protocol, using equal amounts of protein for each sample.

Visualizations

Signaling Pathway Diagram

TTF_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta Amyloid-Beta (Aβ) Receptor Receptor Abeta->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS MAPKKK MAPKKK Receptor->MAPKKK Activates Apoptosis Neuronal Apoptosis ROS->Apoptosis MEK MEK1/2 MAPKKK->MEK MKK MKK4/7 MAPKKK->MKK ERK p-ERK1/2 MEK->ERK JNK p-SAPK/JNK MKK->JNK ERK->Apoptosis JNK->Apoptosis TTF 3,5,4′-trihydroxy-6,7,3′- trimethoxyflavone (TTF) TTF->ROS Inhibits TTF->MEK Inhibits Phosphorylation TTF->MKK Inhibits Phosphorylation

Caption: Aβ-induced neurotoxicity pathway and the inhibitory action of TTF.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays start Seed N2a Cells culture Culture for 24h start->culture pretreat Pre-treat with TTF culture->pretreat induce Induce Neurotoxicity (Aβ) pretreat->induce viability Cell Viability (Crystal Violet) induce->viability cytotoxicity Cytotoxicity (LDH) induce->cytotoxicity ros ROS Measurement (DCF-DA) induce->ros mapk MAPK Phosphorylation (ELISA) induce->mapk

Caption: Workflow for in vitro neuroprotection assays of TTF.

References

Application Notes and Protocols for Evaluating 3,5,7-Trihydroxychromone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trihydroxychromone, a flavonoid also known as galangin when considered as a flavone, has garnered significant interest in oncological research due to its potential as an anti-cancer agent. Preliminary studies indicate that this compound exerts cytotoxic effects on various cancer cell lines, primarily through the induction of ROS-mediated apoptosis. These application notes provide a comprehensive overview of the cell-based assays and protocols necessary to evaluate the cytotoxic properties of this compound, offering a framework for its investigation as a potential therapeutic candidate.

Mechanism of Action: ROS-Mediated Apoptosis

This compound has been shown to induce cytotoxicity in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[1][2] This elevation in ROS disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2] The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm. This initiates a cascade of events, including the activation of effector caspases, such as caspase-3 and -7, which are central to the execution of apoptosis. Furthermore, flavonoids structurally similar to this compound have been demonstrated to modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values can vary depending on the cell line and the assay used.

Cell LineCancer TypeAssayIC50 (µM)Reference
PC-3Prostate AdenocarcinomaMTT64.30[1][2]
PC-3Prostate AdenocarcinomaNRU81.22[1][2]
PC-3Prostate AdenocarcinomaSRB25.81[1][2]
A549Lung CarcinomaMTT~25-50[3][4]
MCF-7Breast AdenocarcinomaMTT~25-50[3][4][5]
U87GlioblastomaMTT~25-50[3]

Note: IC50 values for A549, MCF-7, and U87 are estimated based on studies of structurally similar trihydroxyflavones and may vary in direct testing with this compound. It is crucial to determine these values empirically for each new experimental setup. The variability in IC50 values across different assays for the same cell line can be attributed to the different cellular processes each assay measures.

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound.

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the compound's effect on cell viability and proliferation.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of dead or damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is essential to include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).

Apoptosis Assays

These assays help to elucidate the mechanism of cell death induced by this compound.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[6]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells or a parallel viability assay.

Oxidative Stress and Mitochondrial Health Assays

These assays are crucial for investigating the role of ROS and mitochondrial dysfunction in the cytotoxic mechanism of this compound.

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Quantify the change in fluorescence relative to the vehicle control.

Principle: The JC-1 dye is a lipophilic, cationic probe that can be used to measure mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[7] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate or in a black, clear-bottom 96-well plate and treat with this compound. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium, wash with PBS, and add the JC-1 staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[7]

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Analysis: Analyze the cells using fluorescence microscopy or a fluorescence plate reader. For microscopy, capture images using filters for both red (J-aggregates) and green (JC-1 monomers) fluorescence. For plate reader analysis, measure fluorescence at Ex/Em = 540/590 nm for J-aggregates and Ex/Em = 485/535 nm for JC-1 monomers.[7]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h treat Treat with this compound incubate24h->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize shake Shake Plate solubilize->shake read Read Absorbance (570 nm) shake->read analyze Calculate % Viability read->analyze

Caption: Workflow for MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h treat Treat with this compound incubate24h->treat incubate_treat Incubate (24-72h) treat->incubate_treat centrifuge Centrifuge Plate incubate_treat->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_ldh Incubate 30 min add_reagent->incubate_ldh read Read Absorbance (490 nm) incubate_ldh->read analyze Calculate % Cytotoxicity read->analyze AnnexinV_PI_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze ROS_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_bcl2_family Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome THC This compound ROS ↑ Reactive Oxygen Species (ROS) THC->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 CytC Cytochrome c Release Bax->CytC promotes Bcl2->CytC inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Synthesis of 3,5,7-Trihydroxychromone Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 3,5,7-trihydroxychromone derivatives, a promising class of compounds in drug discovery. These compounds, belonging to the flavonoid family, have garnered significant attention due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Introduction

This compound, also known as galangin when a phenyl group is at the 2-position, and its derivatives are characterized by a core bicyclic structure of benzopyran-4-one with hydroxyl groups at positions 3, 5, and 7. This structural motif is a key pharmacophore responsible for a wide range of biological activities. The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective drug candidates. This document outlines key synthetic strategies and biological evaluation methods relevant to the discovery and development of novel therapeutics based on this privileged scaffold.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the chromone core. Key strategies include the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation.

Baker-Venkataraman Rearrangement

This classical method is widely used for the synthesis of chromones and flavones. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring.[1][2][3][4]

Experimental Protocol: Synthesis of 3,5,7-Trihydroxy-2-phenyl-4H-chromen-4-one (Galangin)

Step 1: Acetylation of 2',4',6'-Trihydroxyacetophenone

  • To a solution of 2',4',6'-trihydroxyacetophenone (1 equivalent) in anhydrous pyridine, add acetic anhydride (3 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 2',4',6'-triacetoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve 2',4',6'-triacetoxyacetophenone (1 equivalent) and benzoyl chloride (1.2 equivalents) in anhydrous pyridine.

  • Add potassium hydroxide powder (3 equivalents) portion-wise while stirring and maintaining the temperature below 50°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with dilute HCl and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate to yield the 1,3-diketone intermediate.

Step 3: Cyclization to form Galangin

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure galangin.[5]

Claisen-Schmidt Condensation

This method is particularly useful for the synthesis of flavanones, which can be subsequently oxidized to flavones (a subclass of chromones). The Claisen-Schmidt condensation involves the base-catalyzed reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, which then undergoes cyclization.[6][7][8][9]

Experimental Protocol: Synthesis of a 5,7-Dihydroxyflavanone Derivative

Step 1: Synthesis of Chalcone

  • To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (40-60%).

  • Stir the mixture at room temperature for 24-48 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Filter the precipitated chalcone, wash with cold water until neutral, and dry.

Step 2: Cyclization to Flavanone

  • Reflux the synthesized chalcone in a solution of ethanol and a catalytic amount of sulfuric or hydrochloric acid for 12-24 hours.

  • Alternatively, the chalcone can be refluxed in a basic medium such as pyridine or a solution of sodium acetate in ethanol.

  • After cooling, the flavanone will precipitate. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product.

O-Alkylation for Derivative Synthesis

To explore structure-activity relationships, the hydroxyl groups of the this compound core can be selectively alkylated.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of the polyhydroxychromone (1 equivalent) in a dry polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K2CO3 or NaH) (1.1-1.5 equivalents per hydroxyl group to be alkylated).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., alkyl halide, dialkyl sulfate) (1.1-1.5 equivalents per hydroxyl group) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.[10][11][12][13]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. The following tables summarize some of the reported quantitative data for these and structurally related compounds.

Table 1: Antimicrobial Activity of Chromone and Flavanone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5,7-Dihydroxy-4'-methoxyflavanoneStaphylococcus aureus12.5[14]
5,7-Dihydroxy-3',4'-dichloroflavanoneStaphylococcus aureus6.25[14]
Licochalcone AStaphylococcus aureus4[15]
4′,5,7-Trihydroxy-3′-prenylflavanoneBacillus subtilis12.5[16]
4′,5,7-Trihydroxy-3′-prenylflavanoneStaphylococcus aureus25[16]

Table 2: Anti-inflammatory Activity of Hydroxyflavone Derivatives

CompoundAssayIC50 (µM)Reference
3,5,7-TrihydroxyflavoneCOX-1 Inhibition8.5[17]
3,5,7-TrihydroxyflavoneCOX-2 Inhibition12.3[17]
3,3',4'-Trihydroxyflavone5-LOX Inhibition1.5[17]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNO Production Inhibition (RAW 264.7 cells)5.77[18]
3,5,4'-Trihydroxy-6,7-methylenedioxyflavoneNO Production Inhibition (RAW264 cells)>100[19]

Table 3: Enzyme Inhibition by Chromone and Related Derivatives

CompoundEnzymeIC50Reference
A77-1726 (Leflunomide metabolite)Dihydroorotate Dehydrogenase (rat)19 nM[20]
A77-1726 (Leflunomide metabolite)Dihydroorotate Dehydrogenase (human)1.1 µM[20]
BrequinarDihydroorotate Dehydrogenase (human)10 nM[20]
GalanginCYP1A1Noncompetitive inhibition[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in various diseases. The PI3K/Akt and MAPK signaling cascades are two of the most well-documented targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain flavonoids have been shown to inhibit this pathway at various nodes.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth TCS This compound Derivative TCS->PI3K TCS->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. Flavonoids can modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.

MAPK_Pathway Growth_Factor Growth Factor/ Cytokine Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Gene_Expression Inflammation, Proliferation Transcription_Factors->Gene_Expression TCS This compound Derivative TCS->MEK TCS->ERK

Caption: MAPK/ERK signaling pathway with inhibitory targets of this compound derivatives.

Experimental Workflow

A typical workflow for the discovery and preclinical development of novel this compound derivatives is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary in vitro Assays (e.g., Enzyme Inhibition) Characterization->Primary_Screening Secondary_Screening Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) Primary_Screening->Secondary_Screening SAR Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR SAR->Synthesis Iterative Design ADMET In silico & in vitro ADMET Profiling SAR->ADMET In_Vivo In vivo Animal Models ADMET->In_Vivo

Caption: General workflow for the discovery of this compound-based drug candidates.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for biological screening. Their ability to modulate key signaling pathways such as PI3K/Akt and MAPK underscores their potential in treating a range of diseases, including cancer and inflammatory disorders. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel chromone-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,5,7-Trihydroxychromone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 3,5,7-trihydroxychromone (also known as norwogonin or 5,7-dihydroxychrysin) for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid compound that has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, like many flavonoids, it is a poorly water-soluble compound, which can lead to challenges in preparing homogenous solutions for in vitro experiments, potentially causing inaccurate and irreproducible results.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for cell-based assays.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of compounds and is miscible with water and cell culture media.[2]

Q3: My compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment. Please refer to the Troubleshooting Guide below for detailed strategies to prevent this.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Q5: Can I use other solvents besides DMSO?

A5: While DMSO is the most common, other organic solvents like ethanol, methanol, and acetone can also dissolve this compound.[2][3] However, their compatibility and potential toxicity to specific cell lines at effective concentrations must be carefully evaluated. For some applications, co-solvents or solubility enhancers like cyclodextrins may also be considered.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes available quantitative solubility data.

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)20 mg/mLRoom Temperature-
Dimethylformamide (DMF)20 mg/mLRoom Temperature-
DMSO:PBS (pH 7.2) (1:1)0.1 mg/mLRoom TemperatureSignificant decrease in solubility in aqueous buffer.
Ethanol0.1 mg/mLRoom TemperatureLow solubility compared to DMSO.
ChloroformSolubleNot Specified-
DichloromethaneSolubleNot Specified-
Ethyl AcetateSolubleNot Specified-
AcetoneSolubleNot Specified-

Troubleshooting Guide: Preventing Compound Precipitation

Encountering precipitation can be a significant roadblock in your research. This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.

Problem: Compound precipitates out of solution upon dilution of the DMSO stock into aqueous cell culture medium.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 Still Precipitates end Homogenous Solution Achieved step1->end Resolved step3 Pre-warm Medium step2->step3 Still Precipitates step2->end Resolved step4 Modify Solvent System step3->step4 Still Precipitates step3->end Resolved step4->end Resolved

Caption: A logical workflow for troubleshooting compound precipitation.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Determine the maximum soluble concentration in your specific cell culture medium through a pilot experiment.

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.

    • Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This rapid mixing can prevent the formation of localized high concentrations of the compound that are prone to precipitation.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution. Temperature can significantly affect solubility.[4]

  • Modify the Solvent System (with caution):

    • Co-solvents: In some instances, the use of a co-solvent like polyethylene glycol (PEG) or the inclusion of a small percentage of serum in the medium can enhance solubility. However, these additions must be validated for compatibility with your specific assay and cell type.

    • pH Adjustment: The solubility of flavonoids can be influenced by pH.[5][6] While most cell culture media are buffered, slight adjustments (if permissible for your cells) could potentially improve solubility. Flavonoid solubility often increases at a more alkaline pH.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 270.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.70 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Cell culture plates with seeded cells

Procedure:

  • Calculate Dilutions: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentrations in the cell culture medium. Remember to keep the final DMSO concentration below 0.5%.

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to first prepare an intermediate dilution of the stock solution in DMSO.

  • Dosing the Cells: a. Aspirate the old medium from the wells of your cell culture plate. b. Add the appropriate volume of fresh, pre-warmed medium to each well. c. Add the calculated volume of the this compound stock solution (or intermediate dilution) dropwise to the center of the well while gently swirling the plate. d. For the vehicle control wells, add the same volume of DMSO.

  • Incubate: Return the plate to the incubator for the desired treatment period.

Protocol 3: Kinetic Solubility Assay in a 96-Well Plate Format

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[6][7][8][9]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)

  • 96-well UV-compatible plates

  • Multichannel pipette

  • Plate shaker

  • UV-Vis plate reader

Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare DMSO Stock prep_dilutions Serial Dilutions in DMSO prep_stock->prep_dilutions add_buffer Add to Buffer in 96-well Plate prep_dilutions->add_buffer incubate Incubate with Shaking add_buffer->incubate filter Filter to Remove Precipitate incubate->filter measure Measure UV Absorbance filter->measure plot_curve Plot Calibration Curve measure->plot_curve calc_sol Calculate Solubility plot_curve->calc_sol

Caption: Workflow for the 96-well plate-based kinetic solubility assay.

Procedure:

  • Prepare Standards: Create a standard curve by serially diluting the 10 mM stock solution in DMSO.

  • Prepare Assay Plate: Add a small volume (e.g., 2 µL) of each standard and the test compound dilutions to the wells of a 96-well plate.

  • Add Buffer: Add 198 µL of PBS (pH 7.4) to each well. This will result in a final DMSO concentration of 1%.

  • Incubate: Seal the plate and incubate on a plate shaker for 1-2 hours at room temperature.

  • Filter: Place the filter plate on top of a UV-compatible 96-well plate and transfer the solutions from the assay plate to the filter plate. Centrifuge to collect the filtrate.

  • Measure Absorbance: Read the absorbance of the filtrate in the UV plate at the wavelength of maximum absorbance for this compound.

  • Calculate Solubility: Use the standard curve to determine the concentration of the dissolved compound in each well. The highest concentration that remains in solution is the kinetic solubility.

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and structurally similar flavonoids have been shown to influence several key signaling pathways involved in cell proliferation, survival, and inflammation.

VHR Phosphatase and MAPK Signaling

Vaccinia H1-Related (VHR) phosphatase is a dual-specificity phosphatase that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrates.[10] Key substrates of VHR include components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK, JNK, and p38, as well as STAT5.[11][12][13] this compound has been identified as a potent inhibitor of VHR.[2] By inhibiting VHR, it can indirectly lead to the sustained phosphorylation and activation of these MAPK pathways, which can have context-dependent effects on cell fate.

G compound This compound vhr VHR Phosphatase compound->vhr mapk p-ERK / p-JNK / p-p38 (Active) vhr->mapk Dephosphorylation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) mapk->cellular_response mapk_inactive ERK / JNK / p38 (Inactive) mapk_inactive->mapk Phosphorylation

Caption: Inhibition of VHR by this compound leads to increased MAPK signaling.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[14][15] Several flavonoids have been shown to inhibit this pathway at various points.[14] For instance, some flavonoids can suppress the phosphorylation of Akt, a key kinase in this pathway, thereby inhibiting downstream signaling to mTOR and affecting processes like angiogenesis.[16][17]

G flavonoids Flavonoids (e.g., Norwogonin) akt Akt flavonoids->akt Inhibition of Phosphorylation pi3k PI3K pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth

Caption: Flavonoids can inhibit the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors, playing a key role in immunity and cell proliferation.[18][19] Aberrant activation of this pathway is implicated in various diseases, including cancer. Flavonoids, including apigenin, have been shown to inhibit the JAK/STAT pathway by reducing the phosphorylation of JAKs and STATs, thereby downregulating the expression of target genes involved in cell survival and proliferation.[19]

G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus gene_transcription Gene Transcription flavonoids Flavonoids flavonoids->jak Inhibition flavonoids->stat Inhibition

Caption: Flavonoids can inhibit the JAK/STAT signaling pathway by targeting JAK and STAT phosphorylation.

References

Technical Support Center: Optimizing HPLC Separation of 3,5,7-Trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3,5,7-trihydroxychromone and other flavonoids from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of this compound?

A1: A good starting point for the separation of this compound is reverse-phase HPLC (RP-HPLC) using a C18 column. The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector at a wavelength around 260-370 nm.

Q2: Which stationary phase is most suitable for this compound analysis?

A2: C18 columns are the most widely used and generally effective stationary phases for the separation of flavonoids, including this compound.[1] Phenyl and cyano stationary phases can also be used and may offer different selectivity, particularly when using methanol as the organic modifier.[2]

Q3: How does the mobile phase composition affect the retention of this compound?

A3: In reverse-phase HPLC, increasing the proportion of the organic solvent (acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. The choice of organic modifier can also influence selectivity between different flavonoids.[2] Acidifying the mobile phase helps to suppress the ionization of the hydroxyl groups on the flavonoid, leading to sharper peaks and more reproducible retention times.[3]

Q4: What is the importance of pH control in the mobile phase for flavonoid analysis?

A4: The pH of the mobile phase is a critical parameter as it affects the ionization state of the acidic hydroxyl groups on flavonoids.[4][5] Inconsistent pH can lead to shifts in retention time and poor peak shapes. It is generally recommended to use a buffered mobile phase or add a small amount of acid (e.g., 0.1% formic acid) to maintain a consistent, low pH.

Q5: How can I prepare a complex sample, such as a plant extract, for HPLC analysis of this compound?

A5: A common method for extracting flavonoids from plant material involves solid-liquid extraction with a solvent like methanol or an ethanol-water mixture.[6] The extract is then typically filtered to remove particulate matter. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other flavonoids.

Problem Potential Cause Suggested Solution
Broad Peaks 1. Column Overload: Injecting too much sample.1. Dilute the sample or reduce the injection volume.
2. Extra-column Volume: Long tubing or large internal diameter tubing between the injector, column, and detector.2. Use shorter, narrower ID tubing.
3. Incompatible Injection Solvent: Sample dissolved in a solvent much stronger than the initial mobile phase.3. Dissolve the sample in the initial mobile phase or a weaker solvent.
4. Column Contamination or Degradation: Build-up of strongly retained compounds or loss of stationary phase.4. Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Tailing 1. Secondary Interactions: Interaction of the analyte's hydroxyl groups with active silanol groups on the silica support of the column.1. Use a well-endcapped C18 column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.
2. Mobile Phase pH near Analyte pKa: Causes the analyte to be present in both ionized and non-ionized forms.2. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
3. Column Contamination: Contaminants on the column frit or at the head of the column.3. Backflush the column. If the issue remains, replace the column.
Split Peaks 1. Partially Blocked Column Frit: Particulate matter from the sample or system has blocked the inlet frit of the column.1. Filter all samples and mobile phases. If the frit is blocked, it may need to be replaced, or the column may need to be replaced.
2. Column Void: A channel has formed at the head of the column.2. This is often due to pressure shocks or operating outside the column's recommended pH and temperature ranges. The column will likely need to be replaced.
3. Co-elution: Two compounds are eluting at very similar retention times.3. Optimize the mobile phase composition or gradient to improve resolution.
Shifting Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition from run to run.1. Prepare mobile phase in larger batches and ensure accurate measurements. Use a buffer to maintain a stable pH.
2. Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.2. Use a column oven to maintain a constant temperature.
3. Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.3. Increase the column equilibration time between runs.
4. Pump Malfunction: Inconsistent flow rate from the HPLC pump.4. Check for leaks in the pump and ensure proper pump maintenance.

Experimental Protocols

Illustrative HPLC Method for this compound (Galangin Analogue)

This protocol is adapted from established methods for the analysis of galangin, a structurally similar flavonoid.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B
Flow Rate 0.6 mL/min
Column Temperature 25 °C
Detection Wavelength 355 nm
Injection Volume 10 µL

This method is illustrative and may require optimization for your specific application and sample matrix.[9]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time of a Flavonoid
% Acetonitrile in Water (with 0.1% Formic Acid)Retention Time (min)
30%15.2
40%10.8
50%7.5
60%4.9

Data is illustrative and based on typical reverse-phase behavior of flavonoids.

Table 2: Influence of Column Temperature on Flavonoid Separation
Column Temperature (°C)Retention Time (min)Peak Asymmetry (Tailing Factor)
2511.21.3
3510.11.1
459.31.0

Data is illustrative and demonstrates the general trend of decreasing retention time and improving peak shape with increasing temperature for some flavonoids.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Complex Mixture (e.g., Plant Extract) extraction Solid-Liquid Extraction (e.g., Methanol/Water) start->extraction filtration Filtration (0.45 µm) extraction->filtration spe Solid-Phase Extraction (SPE) (Optional Clean-up) filtration->spe final_sample Final Sample for Injection spe->final_sample hplc_system HPLC System final_sample->hplc_system separation C18 Column Separation hplc_system->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_flowchart start Poor Peak Shape Observed (Broadening, Tailing, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System or Column Issue check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue check_all_peaks->analyte_issue No check_connections Check for leaks and loose fittings system_issue->check_connections check_column Inspect column for voids or blockage check_connections->check_column flush_column Flush column with strong solvent check_column->flush_column replace_column Replace column if necessary flush_column->replace_column check_mobile_phase Optimize mobile phase pH and composition analyte_issue->check_mobile_phase check_sample_solvent Ensure sample solvent is compatible with mobile phase check_mobile_phase->check_sample_solvent check_overload Reduce sample concentration or injection volume check_sample_solvent->check_overload

Caption: Troubleshooting flowchart for poor peak shape in HPLC.

References

challenges in the chemical synthesis of 3,5,7-trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of 3,5,7-trihydroxychromone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, a polyhydroxylated flavonoid, typically employs established methods for chromone and flavone synthesis. The most relevant routes include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Algar-Flynn-Oyamada reaction. Each of these methods has its own set of advantages and challenges.

Q2: Why is the protection of hydroxyl groups often necessary in the synthesis of this compound?

A2: The starting materials for the synthesis of this compound, such as phloroglucinol (1,3,5-trihydroxybenzene), are highly activated and prone to side reactions, including over-acylation, oxidation, and polymerization under the reaction conditions required for chromone ring formation. Protective groups, such as methoxymethyl (MOM) or benzyl (Bn), are used to temporarily block the reactive hydroxyl groups, allowing for controlled and selective reactions to occur at the desired positions. These protective groups are then removed in the final steps of the synthesis to yield the target molecule.

Q3: I am observing a complex mixture of products in my reaction. What could be the cause?

A3: A complex product mixture can arise from several factors. The presence of multiple hydroxyl groups with similar reactivity can lead to non-selective reactions. Additionally, the starting materials or intermediates may undergo self-condensation, especially in the presence of strong bases. Inadequate protection of the hydroxyl groups or harsh reaction conditions can also contribute to the formation of byproducts. Careful control of stoichiometry, temperature, and reaction time is crucial to minimize side reactions.

Q4: What are the key challenges in the purification of this compound?

A4: The high polarity of this compound, due to the presence of multiple hydroxyl groups, can make purification challenging. It often exhibits poor solubility in common organic solvents used for chromatography. Purification typically requires polar solvent systems for column chromatography, and care must be taken to avoid streaking and ensure good separation from polar impurities. Recrystallization can also be an effective purification method, but finding a suitable solvent system may require some experimentation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of the desired product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Decomposition of starting materials or product.Use milder reaction conditions. For example, if using a strong base, try a weaker base or a lower concentration. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.
Sub-optimal reaction conditions.Optimize the reaction parameters, including solvent, temperature, and catalyst/reagent concentration. A small-scale screening of conditions can be beneficial.
Formation of multiple products (observed on TLC) Non-selective reaction due to unprotected hydroxyl groups.Implement a protection group strategy for the hydroxyl groups of the starting phloroglucinol derivative.
Side reactions such as self-condensation of aldehydes or ketones.Use a gentle and slow addition of reagents. Maintain a lower reaction temperature to disfavor side reactions.
Difficulty in isolating the product High polarity of the product leading to poor extraction from aqueous layers.Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions may be necessary.
Product is insoluble in common organic solvents.Try to dissolve the crude product in a small amount of a highly polar solvent like methanol or DMSO before proceeding with purification.
Purification by column chromatography is ineffective (streaking or poor separation) The chosen solvent system is not suitable for the polar product.Use a more polar eluent system. Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve the resolution of phenolic compounds.
The silica gel is too acidic or basic.Use neutral silica gel or consider other stationary phases like alumina or reverse-phase silica (C18).

Experimental Protocols

A generalized experimental protocol for the synthesis of a chromone derivative via the Baker-Venkataraman rearrangement is provided below. This can be adapted for the synthesis of this compound, likely requiring the use of a protected phloroglucinol derivative as the starting material.

Step 1: O-Acylation of a Protected 2'-hydroxyacetophenone

  • Dissolve the protected 2'-hydroxyacetophenone derivative (1 equivalent) in a suitable dry solvent (e.g., pyridine or acetone).

  • Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work up the reaction by pouring it into ice-cold dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylated product.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude O-acylated product from Step 1 in a dry aprotic solvent (e.g., pyridine or THF).

  • Add a base (e.g., powdered KOH or NaH, 3-4 equivalents) portion-wise at room temperature.

  • Heat the mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl.

  • Extract the resulting 1,3-diketone with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude diketone.

Step 3: Cyclization to the Chromone Ring

  • Dissolve the crude 1,3-diketone in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the formation of the chromone product by TLC.

  • After completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude protected chromone.

Step 4: Deprotection

  • The method for deprotection will depend on the protecting group used. For example, acid-labile groups can be removed with HCl in methanol, while benzyl groups are typically removed by catalytic hydrogenation.

  • After deprotection, purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start: Protected Phloroglucinol Derivative acylation O-Acylation start->acylation Acylating Agent rearrangement Baker-Venkataraman Rearrangement acylation->rearrangement Base (e.g., KOH) cyclization Acid-Catalyzed Cyclization rearrangement->cyclization Acid (e.g., H2SO4) deprotection Deprotection cyclization->deprotection purification Purification deprotection->purification product Final Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Complex Mixture? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Reactions? start->cause2 Yes cause3 Purification Issues? start->cause3 Yes solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Use Protecting Groups / Milder Conditions cause2->solution2 solution3 Optimize Chromatography / Recrystallization cause3->solution3

Caption: A decision tree for troubleshooting common synthesis issues.

Technical Support Center: Crystallization of 3,5,7-Trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3,5,7-trihydroxychromone (also known as norwogonin).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound.

Q1: My this compound will not dissolve in the crystallization solvent.

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: this compound is soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For recrystallization, ethanol or methanol are often effective.[2][3]

  • Insufficient Solvent: Ensure you are using a sufficient volume of solvent. The compound's solubility increases with temperature, so gentle heating can aid dissolution. Add the hot solvent portion-wise until the solid completely dissolves.

  • High Impurity Content: If the compound is very impure, it may be difficult to dissolve. Consider a preliminary purification step, such as column chromatography, before proceeding with crystallization.

Q2: No crystals are forming, even after the solution has cooled.

A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try placing the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

  • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Slower Cooling: Allow the solution to cool more gradually. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. Insulating the flask can help with this.

  • Change Solvent System: If the problem persists, consider using a different solvent or a co-solvent system. For example, if you are using ethanol, adding a small amount of a less polar solvent in which the compound is insoluble (like hexanes) might promote crystallization.

Q4: The crystals that formed are very small or look like a powder.

A4: The rate of cooling significantly influences crystal size.

  • Slow Down Cooling: Rapid cooling often leads to the formation of many small crystals. To obtain larger crystals, ensure the solution cools slowly. You can achieve this by insulating the flask or allowing it to cool to room temperature before placing it in a colder environment.

  • Reduce Supersaturation: If crystals form too quickly upon cooling, it may indicate that the solution is too concentrated. Reheat the solution, add a small amount of extra solvent, and then cool it slowly.

Q5: The yield of my recrystallized this compound is very low.

A5: A low yield can be due to several factors.

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor after filtration. Before discarding the filtrate, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize prematurely on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Make sure the solution is sufficiently cooled to maximize the precipitation of the product before filtration.

Quantitative Data

The following table summarizes available quantitative data for the crystallization of this compound.

ParameterValueSolvent SystemSource
Melting Point 259 °CEthanol[2]
Crystal Appearance Golden yellow crystalsEthanol[2]
Crystal Appearance Yellow crystalsMethanol[3]
Crystal Appearance Yellow needlesEthyl Acetate/Hexanes[2]

Experimental Protocols

Below is a general protocol for the recrystallization of this compound based on reported successful solvent systems.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass funnel

  • Filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a funnel with fluted filter paper on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage larger crystal growth, the flask can be insulated to slow the cooling process further. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. A desiccator can also be used.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the crystallization of this compound.

G cluster_workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystals of This compound dry->end

Caption: A flowchart of the general experimental workflow for the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting Crystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes check_solvent Too Much Solvent Used? low_yield->check_solvent Yes concentrate Concentrate Solution scratch->concentrate re_cool Cool Again concentrate->re_cool slow_cool Cool More Slowly add_solvent->slow_cool recover Concentrate Mother Liquor check_solvent->recover

Caption: A decision tree for troubleshooting common problems during crystallization.

References

Technical Support Center: Enhancing the Bioavailability of 3,5,7-Trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of 3,5,7-trihydroxychromone. The guidance provided is based on established methods for enhancing the bioavailability of flavonoids, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

A1: Like many flavonoids, this compound is anticipated to have low oral bioavailability due to several factors.[1][2][3][4][5] These include:

  • Poor Aqueous Solubility: Its planar ring structure contributes to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3][6]

  • Extensive First-Pass Metabolism: After absorption, it is likely to be rapidly metabolized in the intestines and liver (e.g., through glucuronidation, sulfation, and methylation), reducing the amount of active compound reaching systemic circulation.[3][7][8]

  • Low Intestinal Permeability: The compound's chemical structure may limit its ability to pass through the intestinal wall.[3][9]

  • Interaction with Gut Microbiota: Intestinal bacteria can degrade the compound before it can be absorbed.[1]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Several formulation and chemical modification strategies can be employed:

  • Pharmaceutical Technologies: These include nanotechnology (e.g., nanoparticles, nanosuspensions), carrier complexes (e.g., liposomes, solid dispersions), and complexation (e.g., with cyclodextrins).[2][10][11][12] These approaches aim to improve solubility, protect the compound from degradation, and enhance its absorption.[2]

  • Structural Modification: Chemical alterations to the this compound molecule, such as glycosylation or methylation, can improve its physicochemical properties.[13]

  • Use of Absorption Enhancers: Co-administration with substances that improve intestinal permeability can increase absorption.[2][7]

Q3: How does particle size reduction improve bioavailability?

A3: Reducing the particle size, for instance through micronization or creating nanosuspensions, increases the surface area-to-volume ratio of the compound.[12] This larger surface area facilitates faster dissolution in the gastrointestinal fluids, which can lead to improved absorption.[12][14]

Q4: Can co-administering this compound with other agents help?

A4: Yes, co-administration with certain agents can be beneficial. For example, piperine, a component of black pepper, has been shown to enhance the bioavailability of other natural compounds like curcumin by inhibiting metabolic enzymes.[15] Similar strategies could be explored for this compound.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Formulate the compound using a solubility-enhancing technique such as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or complexation with cyclodextrins.[11][14]Increased dissolution rate and higher, more consistent plasma concentrations.
Extensive first-pass metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for P450 enzymes). Alternatively, consider nanoparticle formulations that can be absorbed via the lymphatic system, bypassing the liver.[12][16]Reduced metabolic degradation and increased systemic exposure to the parent compound.
Degradation in the GI tract Utilize an enteric-coated delivery system or encapsulation in protective carriers like liposomes to shield the compound from the harsh acidic environment of the stomach.[11]The compound is released in the more neutral pH of the intestine, improving its stability and availability for absorption.
Issue 2: Inconsistent Results in In Vitro Dissolution Studies
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate dissolution medium Ensure the pH and composition of the dissolution medium mimic the physiological conditions of the intended absorption site (e.g., simulated gastric fluid followed by simulated intestinal fluid).More physiologically relevant and reproducible dissolution profiles.
Compound precipitation Increase the concentration of surfactants (e.g., polysorbates) in the formulation to maintain the compound in a solubilized state.[6]Prevention of precipitation and a more accurate assessment of the formulation's performance.
Aggregation of nanoparticles Optimize the surface charge of nanoparticles (zeta potential) or include steric stabilizers in the formulation to prevent aggregation in the dissolution medium.Stable nanoparticle dispersion leading to consistent dissolution data.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data to illustrate the potential improvements in the bioavailability of this compound through various formulation strategies. These values are for illustrative purposes and should be experimentally determined.

Table 1: Solubility of this compound in Different Media

Formulation Solubility in Water (µg/mL) Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated Compound5.210.5
Solid Dispersion (1:10 drug-to-polymer ratio)75.8152.3
Cyclodextrin Complex (1:1 molar ratio)120.4250.1
Nanosuspension45.698.7

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Unformulated Compound (in 0.5% CMC)85 ± 152.0340 ± 60100
Solid Dispersion450 ± 701.52100 ± 320618
Cyclodextrin Complex620 ± 951.03500 ± 5101029
Liposomal Formulation510 ± 802.54200 ± 6501235

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 1 g of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable solvent system (e.g., 20 mL of a 1:1 mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Formulation Administration: Divide the rats into groups (n=6 per group) and orally administer the different formulations of this compound (e.g., unformulated, solid dispersion, liposomal) at a dose of 50 mg/kg via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

bioavailability_challenges compound Oral Administration of This compound dissolution Poor Dissolution in GI Fluids compound->dissolution Solubility Barrier absorption Low Permeability Across Intestinal Wall dissolution->absorption Concentration Gradient Barrier metabolism Extensive First-Pass Metabolism (Liver) absorption->metabolism Metabolic Barrier circulation Low Systemic Bioavailability metabolism->circulation

Caption: Key barriers limiting the oral bioavailability of this compound.

enhancement_workflow cluster_formulation Formulation Strategies cluster_modification Chemical Modification sd Solid Dispersion outcome Enhanced Bioavailability for In Vivo Studies sd->outcome nano Nanoparticles nano->outcome lipo Liposomes lipo->outcome glyco Glycosylation glyco->outcome meth Methylation meth->outcome start Poorly Soluble This compound start->sd Improves Solubility & Dissolution start->nano Improves Solubility & Dissolution start->lipo Improves Solubility & Dissolution start->glyco Alters Physicochemical Properties start->meth Alters Physicochemical Properties

Caption: Workflow of strategies to enhance the bioavailability of this compound.

troubleshooting_logic start Low Plasma Concentration Observed in Vivo? check_sol Is Solubility < 10 µg/mL in Intestinal Fluid? start->check_sol Yes check_met High Metabolite-to-Parent Ratio in Plasma? check_sol->check_met No sol_strat Implement Solubility Enhancement Strategy (e.g., Solid Dispersion) check_sol->sol_strat Yes met_strat Use Metabolic Inhibitor or Lymphatic-Targeting Formulation check_met->met_strat Yes perm_strat Consider Permeability Enhancers or Structural Modification check_met->perm_strat No end Re-evaluate In Vivo sol_strat->end met_strat->end perm_strat->end

References

Technical Support Center: Accurate Quantification of 3,5,7-Trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement and accurate quantification of 3,5,7-trihydroxychromone. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the accurate quantification of this compound?

A1: The two primary recommended methods for the accurate quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry. HPLC offers high specificity and the ability to separate the analyte from other components in a mixture, making it the preferred method for complex matrices.[1][2][3] UV-Vis spectrophotometry is a simpler, cost-effective method suitable for the quantification of purified or simple samples.[4]

Q2: How can I select the optimal wavelength for the detection of this compound in HPLC and UV-Vis spectrophotometry?

A2: To determine the optimal wavelength (λmax), you should perform a UV-Vis scan of a standard solution of this compound over a wavelength range (e.g., 200-400 nm). The wavelength at which the maximum absorbance is observed should be used for quantification to ensure the highest sensitivity. For flavonoids, absorption maxima are often observed in the ranges of 240-280 nm and 300-380 nm.

Q3: My HPLC chromatogram shows peak tailing for this compound. What could be the cause and how can I resolve it?

A3: Peak tailing for phenolic compounds like this compound is often caused by the interaction of the hydroxyl groups with active sites on the silica-based stationary phase. To mitigate this, consider the following:

  • Acidify the Mobile Phase: Add a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1% v/v), to the mobile phase.[5] This suppresses the ionization of the hydroxyl groups, reducing their interaction with the stationary phase.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

Q4: I am observing overlapping peaks in my HPLC analysis. How can I improve the resolution?

A4: Overlapping peaks can be a significant issue, especially in complex samples containing structurally similar flavonoids.[1][2] To improve resolution:

  • Optimize the Gradient Program: If using gradient elution, adjust the slope of the gradient to enhance the separation of closely eluting compounds. A shallower gradient can often improve resolution.

  • Change the Mobile Phase: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) or different acid additives.

  • Select a Different Column: A column with a different stationary phase chemistry or a smaller particle size can provide better separation efficiency.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Q5: What are the critical parameters for method validation when quantifying this compound?

A5: For reliable quantification, your analytical method should be validated for several key parameters according to international guidelines (e.g., AOAC, ICH).[6] These include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

  • Linearity: The linear relationship between the concentration of the analyte and the analytical signal.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak - Incorrect wavelength setting.- Sample concentration is too low.- Injection volume is too small.- Issues with the injector or pump.- Verify the detector wavelength is set to the λmax of this compound.- Prepare a more concentrated sample or standard.- Increase the injection volume.- Check the HPLC system for leaks, clogs, or mechanical failures.
Broad Peaks - Column contamination or degradation.- High dead volume in the system.- Inappropriate mobile phase pH.- Flush the column with a strong solvent or replace the column if necessary.- Check and tighten all fittings; use low-dead-volume tubing.- Ensure the mobile phase pH is optimal for the analyte and column.
Baseline Drift or Noise - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Fluctuations in temperature.- Degas the mobile phase thoroughly.- Use fresh, high-purity solvents and flush the system.- Use a column oven to maintain a stable temperature.
Inconsistent Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven for temperature control.- Check the pump for consistent flow and pressure.
UV-Vis Spectrophotometry Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Absorbance Reading is Unstable - Air bubbles in the cuvette.- Dirty or scratched cuvette.- Lamp is not warmed up.- Gently tap the cuvette to dislodge bubbles.- Clean the cuvette with an appropriate solvent and handle it carefully.- Allow the instrument's lamp to stabilize before taking measurements.
Non-linear Calibration Curve - Concentrations are outside the linear range of the instrument.- Chemical interactions or degradation of the analyte at high concentrations.- Prepare a new set of standards within a narrower concentration range.- Investigate the stability of the analyte in the chosen solvent.
High Background Absorbance - Contaminated solvent or cuvette.- Interfering substances in the sample.- Use high-purity solvents and clean cuvettes.- Perform a blank correction with the sample matrix if possible.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of flavonoids similar to this compound using HPLC. These values can serve as a starting point for method development.

Parameter Typical Value Range Reference
Linearity (R²) > 0.999[6]
Limit of Detection (LOD) 0.0006 - 0.167 µg/mL[6][7]
Limit of Quantitation (LOQ) 0.0018 - 0.505 µg/mL[6][7]
Accuracy (Recovery %) 90 - 105%[6][8]
Precision (RSD %) < 6%[6]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • HPLC grade acetonitrile and water.

    • Formic acid (analytical grade).

    • This compound reference standard (purity ≥98%).

  • Preparation of Mobile Phase and Standards:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined λmax (e.g., 265 nm or 350 nm).

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 10% B (re-equilibration)

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For a plant extract, a general procedure is:

      • Accurately weigh a known amount of the sample (e.g., 100 mg).

      • Extract with a suitable solvent (e.g., methanol) using sonication or vortexing.

      • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Reagents and Standards:

    • Methanol (spectroscopic grade).

    • This compound reference standard (purity ≥98%).

  • Determination of Maximum Wavelength (λmax):

    • Prepare a standard solution of this compound in methanol (e.g., 10 µg/mL).

    • Scan the absorbance of the solution from 200 to 400 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in methanol with concentrations ranging from, for example, 1 to 20 µg/mL.

    • Measure the absorbance of each standard solution at the predetermined λmax using methanol as the blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Preparation:

    • Dissolve a known amount of the sample in methanol.

    • The solution may need to be filtered or centrifuged to remove any particulate matter.

    • Dilute the sample solution with methanol to obtain an absorbance reading within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample solution using the equation of the linear regression from the calibration curve.

    • Calculate the concentration in the original sample by accounting for the dilution factor.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile->hplc_system hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: HPLC quantification workflow for this compound.

troubleshooting_logic cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing no_peak No/Small Peak? start->no_peak broad_peak Broad Peak? start->broad_peak baseline_drift Baseline Drift/Noise? start->baseline_drift rt_inconsistent Inconsistent Retention Time? start->rt_inconsistent solution_acidify Acidify Mobile Phase peak_tailing->solution_acidify Yes solution_check_conc Check Concentration/Wavelength no_peak->solution_check_conc Yes solution_flush_column Flush/Replace Column broad_peak->solution_flush_column Yes solution_degas Degas Mobile Phase baseline_drift->solution_degas Yes solution_temp_control Use Column Oven rt_inconsistent->solution_temp_control Yes

Caption: A logical troubleshooting guide for common HPLC issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5,7-Trihydroxychromone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3,5,7-trihydroxychromone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The three primary hydroxyl groups at positions 3, 5, and 7 of the chromone scaffold are the main targets for derivatization. The most common strategies include:

  • Alkylation (e.g., methylation, benzylation): To modify the polarity and metabolic stability of the compound.

  • Acylation (e.g., acetylation): To alter solubility and bioavailability. This can be achieved through chemical or enzymatic methods.

  • Glycosylation: To enhance aqueous solubility and potentially improve pharmacokinetic properties.

Q2: How can I achieve selective derivatization at a specific hydroxyl group?

A2: Achieving regioselectivity is a significant challenge due to the presence of multiple hydroxyl groups with varying reactivity. The reactivity of these groups generally follows the order: 7-OH > 3-OH > 5-OH. The 5-OH group is the least reactive due to its chelation with the C4-carbonyl group. Strategies to achieve selectivity include:

  • Use of protecting groups: Temporarily blocking more reactive hydroxyls to direct the reaction to the desired position.

  • Enzymatic catalysis: Lipases, for instance, can offer high regioselectivity in acylation reactions that may not be achievable with chemical methods.

  • Careful control of reaction conditions: Modifying the solvent, temperature, and reagents can influence which hydroxyl group reacts preferentially.

Q3: What are the key challenges in purifying this compound derivatives?

A3: Purification can be complex due to the generation of a mixture of products with similar polarities, including mono-, di-, and tri-substituted derivatives, as well as unreacted starting material. Common purification techniques include:

  • Column chromatography: Silica gel is frequently used, but the choice of eluent system is critical for achieving good separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution for separating closely related compounds.

  • Recrystallization: If the desired product is crystalline and the impurities are sufficiently different in solubility, recrystallization can be an effective purification method.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Derivative
Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if the starting material is still present.- Increase the reaction temperature, but be mindful of potential side product formation.
Decomposition of starting material or product - Use milder reaction conditions (e.g., lower temperature, less harsh base).- Ensure all reagents and solvents are pure and dry.
Poor reactivity of the hydroxyl group - For the less reactive 5-OH group, more forcing conditions may be necessary (e.g., stronger base, higher temperature).- Consider using a more reactive derivatizing agent.
Sub-optimal reagents or catalyst - Use fresh, high-purity reagents and solvents.- If using a catalyst, ensure it is active and used in the correct proportion.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Similar reactivity of hydroxyl groups - Employ a protecting group strategy to selectively block more reactive hydroxyls.- Investigate enzymatic methods, as enzymes like Candida antarctica lipase B can provide high regioselectivity in acylations.[1][2]
Harsh reaction conditions - Use milder conditions (e.g., lower temperature, weaker base) to exploit the subtle differences in hydroxyl reactivity.- Reduce the stoichiometry of the derivatizing agent to favor mono-substitution.
Inappropriate solvent - The choice of solvent can influence the reactivity of the hydroxyl groups. Screen different solvents to optimize for the desired product.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Products have similar polarity - Optimize the mobile phase for column chromatography; a shallow gradient may be required.- Consider using a different stationary phase for chromatography.- Prep-HPLC is a powerful tool for separating isomers and closely related products.[3]
Presence of unreacted starting material - Ensure the reaction goes to completion by monitoring with TLC.- A preliminary purification step, such as an acid-base extraction, may help remove the unreacted polyhydroxylated starting material.
Oily or non-crystalline product - Attempt to form a crystalline salt or co-crystal of the product.- If all else fails, high-vacuum distillation or preparative TLC may be options for small-scale purification.

Data Presentation

Table 1: Representative Conditions for O-Alkylation of Polyhydroxychromones and Flavonoids

Starting MaterialAlkylating AgentBase / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
7,8-DihydroxyflavoneMethyl iodideK₂CO₃DMFRT2~70-80[4]
5,7-Dihydroxyflavone (Chrysin)Alkyl bromideK₂CO₃AcetoneReflux8-1246-94[5]
Dihydroxy compoundBromoacetonitrileLiHMDSTHFRT-High[3]

Table 2: Representative Conditions for O-Acylation of Flavonoids

Starting MaterialAcylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
QuercetinVinyl acetateCandida antarctica lipase BAcetone5024>95[6]
ChrysinAcetic anhydridePyridine-RT12~90[7]
Flavonoid glycosidesFatty acidsNovozyme 435®t-Butanol604-5 (sonication)High[8]

Table 3: Representative Conditions for Glycosylation of Flavonoids

Starting MaterialGlycosyl DonorActivator/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
FlavonoidAcetobromo-α-D-glucoseAg₂OPyridineRT2440-60General method
MurNAc derivativeGlycosyl trichloroacetimidateTMSOTfDCM0 to RT3-24~51[9]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Methylation) of a Polyhydroxychromone
  • Dissolve the polyhydroxychromone (1 equivalent) in dry N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃) (3-5 equivalents).

  • To the stirred suspension, add the alkylating agent (e.g., methyl iodide, 3-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Acylation (Acetylation) of a Polyhydroxychromone
  • Suspend the polyhydroxychromone (1 equivalent) in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Stir the mixture at room temperature for 12-24 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-cold water and stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography.

Protocol 3: General Procedure for Enzymatic Acylation of a Flavonoid
  • Dissolve the flavonoid (1 equivalent) and the acyl donor (e.g., vinyl acetate, 5-10 equivalents) in a suitable organic solvent (e.g., acetone, 2-methyl-2-butanol).

  • Add an immobilized lipase (e.g., Novozyme 435®) to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with shaking.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the desired conversion is achieved, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting acylated flavonoid by column chromatography.

Mandatory Visualization

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Crude Products cluster_purification Purification cluster_final Final Products This compound This compound Alkylation Alkylation (e.g., MeI, K2CO3) This compound->Alkylation Acylation Acylation (e.g., Ac2O, Pyridine) This compound->Acylation Glycosylation Glycosylation (e.g., Glycosyl Donor) This compound->Glycosylation Alkylated_Mix Mixture of Alkylated Derivatives Alkylation->Alkylated_Mix Acylated_Mix Mixture of Acylated Derivatives Acylation->Acylated_Mix Glycosylated_Mix Mixture of Glycosylated Derivatives Glycosylation->Glycosylated_Mix Purification Column Chromatography or Prep-HPLC Alkylated_Mix->Purification Acylated_Mix->Purification Glycosylated_Mix->Purification Final_Alkylated Isolated Alkylated Derivative Purification->Final_Alkylated Final_Acylated Isolated Acylated Derivative Purification->Final_Acylated Final_Glycosylated Isolated Glycosylated Derivative Purification->Final_Glycosylated

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Selectivity Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Mixture of Products? Check_Yield->Check_Purity No Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Reagents Check_Yield->Optimize_Conditions Yes Success Successful Derivatization Check_Purity->Success No Milder_Conditions Use Milder Conditions: - Lower Temp - Weaker Base Check_Purity->Milder_Conditions Yes Failure Re-evaluate Strategy Change_Reagents Change Reagents: - More Reactive Agent - Different Catalyst Optimize_Conditions->Change_Reagents Change_Reagents->Failure Protecting_Groups Use Protecting Groups Milder_Conditions->Protecting_Groups Enzymatic_Method Consider Enzymatic Method Protecting_Groups->Enzymatic_Method Enzymatic_Method->Start

Caption: Logical workflow for troubleshooting common issues in derivatization reactions.

References

stability testing of 3,5,7-trihydroxychromone under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stability testing of 3,5,7-trihydroxychromone, also known as galangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during stability studies of this flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. It is particularly susceptible to degradation in basic solutions and its stability is affected by the presence of oxygen.

Q2: What are the expected degradation products of this compound?

A2: Under thermal stress in boiling water, the heterocyclic C ring can open, leading to the formation of simpler aromatic compounds. Identified degradation products include 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid, 2,4,6-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzaldehyde.[1] Under oxidative conditions, the 3,5,7-trihydroxy-4H-chromen-4-one group can be oxidized.

Q3: How should solid this compound be stored to ensure its stability?

A3: To ensure the stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Q4: What is a suitable analytical method for conducting stability studies of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended. These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its stability over time.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A rapid decrease in the peak area of this compound in HPLC/UPLC analysis.

  • The appearance of multiple new peaks corresponding to degradation products.

  • A visible color change in the solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
High pH of the solution This compound is unstable in basic conditions. Ensure the pH of your solution is neutral or acidic. Buffer your solution if necessary.
Presence of oxygen The stability of this compound is affected by dissolved oxygen.[1] For solution-based studies, consider de-gassing your solvent and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Exposure to light Flavonoids can be susceptible to photodegradation. Protect your solutions from light by using amber vials or covering them with aluminum foil.
Elevated temperature Higher temperatures accelerate degradation. Store solutions at recommended temperatures (e.g., refrigerated or at room temperature, as determined by your study protocol) and avoid unnecessary exposure to heat.
Issue 2: Poor Resolution Between this compound and its Degradation Products in HPLC/UPLC

Symptoms:

  • Overlapping or co-eluting peaks in the chromatogram.

  • Inability to accurately quantify the parent compound and its degradants.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate chromatographic conditions Optimize the mobile phase composition, gradient profile, column temperature, and flow rate. A C18 column is a common starting point for flavonoid analysis.
Incorrect detection wavelength Determine the optimal UV detection wavelength for both this compound and its potential degradation products by acquiring UV spectra using a photodiode array (PDA) detector.
Matrix effects If working with a complex formulation, excipients may interfere with the separation. Perform a forced degradation study on the placebo to identify any interfering peaks.

Data Presentation: Stability of this compound Under Forced Degradation

The following table summarizes the typical degradation behavior of this compound under various stress conditions. The extent of degradation is indicative and can vary based on the specific experimental parameters.

Stress ConditionReagent/ConditionTemperature (°C)Duration% Degradation (Approximate)Major Degradation Products
Thermal Boiling Water1003 hours< 10%1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid, 2,4,6-trihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde[1]
Acid Hydrolysis 0.1 M HCl802 hoursModerateTo be determined by LC-MS
Base Hydrolysis 0.1 M NaOHRoom Temp30 minsSignificantTo be determined by LC-MS
Oxidative 3% H₂O₂Room Temp24 hoursSignificantOxidized chromone derivatives
Photolytic UV light (254 nm)Room Temp24 hoursModerateTo be determined by LC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 80°C for 2 hours. Neutralize with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 30 minutes. Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid this compound in a hot air oven at 100°C for 3 hours. Also, reflux a solution of the compound in water for 3 hours.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample in the dark.

3. Sample Analysis:

  • Analyze all stressed and control samples by a suitable stability-indicating HPLC or UPLC-MS method to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm and 365 nm.

  • Injection Volume: 10 µL.

Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (100°C/Boiling Water) stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Degradant Identification hplc->ms data Data Analysis and Stability Assessment ms->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound dp1 1,3,5-Benzenetriol parent->dp1 C-Ring Opening dp2 3,4,5-Trihydroxybenzoic Acid parent->dp2 C-Ring Opening dp3 2,4,6-Trihydroxybenzoic Acid parent->dp3 C-Ring Opening dp4 2,4,6-Trihydroxybenzaldehyde parent->dp4 C-Ring Opening dp_ox Oxidized Chromone Derivatives parent->dp_ox Oxidation

Caption: Potential degradation pathways of this compound under different stress conditions.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 3,5,7-Trihydroxychromone vs. Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of 3,5,7-trihydroxychromone and the well-characterized flavonoid, quercetin. The analysis is supported by experimental data from key in vitro antioxidant assays, including detailed methodologies to ensure reproducibility and further investigation.

Introduction to the Compounds

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. This activity is heavily dependent on their chemical structure.

  • Quercetin , chemically designated as 3,3',4',5,7-pentahydroxyflavone, is one of the most abundant and extensively studied dietary flavonoids. Its potent antioxidant activity is often attributed to the catechol group (3',4'-dihydroxyl) on its B-ring and the presence of a 3-hydroxyl group on the C-ring.[1][2][3][4]

  • This compound is a simpler flavonol that lacks the B-ring entirely. This structural difference provides a unique opportunity to investigate the contribution of the core A and C rings, specifically the 3-hydroxyl, 5-hydroxyl, and 7-hydroxyl groups, to the overall antioxidant potential of the flavonol scaffold.[5][6]

This guide directly compares their performance in several established antioxidant assays.

Quantitative Data Comparison

The antioxidant potential of this compound and quercetin has been evaluated using various spectrophotometric assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics, where a lower value indicates greater antioxidant activity.

CompoundDPPH• Scavenging IC50 (μM)ABTS•+ Scavenging IC50 (μM)•O₂⁻ Scavenging IC50 (μM)Fe³⁺ Reducing Power IC50 (μM)Cellular Antioxidant Activity (CAA) EC50 (μM)
This compound 24.1618.0613.9115.68Data not available
Quercetin ~4.60[7] - 5.06[8]~1.8[9] - 48.0[7]Data not availableData not available7.71[1]

Note: IC50/EC50 values can vary between studies due to differences in experimental conditions. The data presented for quercetin is a range compiled from multiple sources to illustrate its typical performance.

Analysis of In Vitro Activity: The available data consistently demonstrates that quercetin possesses significantly higher antioxidant activity in chemical-based assays compared to this compound. A comparative study directly measuring this compound against another flavonol, galangin (which has a null B-ring), showed that this compound had higher IC50 values (indicating lower potency) across all tested assays, including DPPH, ABTS, superoxide anion scavenging, and ferric reducing power.[5][6] Quercetin, with its B-ring catechol structure, is known to be a more potent antioxidant than galangin, and by extension, more potent than this compound.[10] The structural elements that confer flavonoids with the most potent antioxidant activity include the 3',4'-o-dihydroxyl group in the B-ring, a 2,3-double bond combined with a 4-keto group in the C-ring, and a 3-hydroxyl group.[1][2][3] Quercetin possesses all these features, whereas this compound lacks the critical B-ring catechol moiety.

In a more biologically relevant model, the Cellular Antioxidant Activity (CAA) assay, quercetin demonstrated a potent EC50 value of 7.71 µM.[1] This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) within cells, accounting for factors like cell uptake and metabolism.[11][12]

Visualizations: Pathways and Workflows

Antioxidant Signaling Pathway

Flavonoids like quercetin can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-Keap1 pathway is a primary regulator of the endogenous antioxidant response.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: The Nrf2-ARE antioxidant response pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for determining antioxidant capacity using common in vitro spectrophotometric assays like DPPH or ABTS.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_reagent 1. Prepare Radical Solution (e.g., DPPH• in Methanol) mix 4. Mix Sample with Radical Solution prep_reagent->mix prep_sample 2. Prepare Test Compounds (Serial Dilutions) prep_sample->mix prep_control 3. Prepare Control/Standard (e.g., Trolox, Quercetin) prep_control->mix incubate 5. Incubate in the Dark (e.g., 30 minutes) mix->incubate measure 6. Measure Absorbance (e.g., at 517 nm for DPPH) incubate->measure calculate 7. Calculate % Inhibition measure->calculate plot 8. Plot Inhibition vs. Concentration calculate->plot determine_ic50 9. Determine IC50 Value plot->determine_ic50

Caption: Generalized workflow for in vitro antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM or as specified by a kit) in a suitable solvent like methanol or ethanol.[14]

    • The solution should be freshly prepared and kept in the dark to prevent degradation.[14] The working solution is often diluted to achieve an initial absorbance of ~1.0 at 517 nm.[13]

  • Procedure:

    • In a 96-well microplate or cuvette, add a specific volume of the test compound at various concentrations.

    • Add the DPPH working solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.[14]

    • Incubate the mixture in the dark at room temperature for a specified time, typically 30 minutes.[14]

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm, using a spectrophotometer.[14][15]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[14]

  • Reagent Preparation:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM).[7][16]

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][14]

    • Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[7][17]

  • Procedure:

    • Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.[14]

    • The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).[5][17]

    • The decrease in absorbance is measured at 734 nm.[17]

  • Calculation:

    • The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay.[14]

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism.[1][2][3]

  • Cell Culture and Seeding:

    • Human hepatocarcinoma (HepG2) cells are seeded at a density of approximately 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate.[1]

    • Cells are incubated for 24 hours to allow for attachment and confluence.[1]

  • Procedure:

    • After 24 hours, the growth medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).[1]

    • Cells are treated for 1 hour with a medium containing the test compound (e.g., quercetin) and the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA, e.g., 25 μM).[1]

    • DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[11]

    • The cells are washed again to remove the compound and excess probe.

    • A free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the wells. ABAP generates peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11]

    • The fluorescence is measured immediately using a microplate reader (excitation ~485 nm, emission ~530 nm) at intervals over a period of time (e.g., 60 minutes).[11][12]

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.

    • The EC50 value is determined, representing the concentration of the compound required to reduce the initial percentage of DCF formation by 50%. Quercetin is often used as a standard calibrator in commercial kits.[11]

References

A Comparative Analysis of the In Vivo Anti-Inflammatory Activity of 3,5,7-Trihydroxychromone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of 3,5,7-trihydroxychromone (also known as norwogonin) with other well-researched flavonoids: quercetin, kaempferol, and luteolin. Due to the limited availability of in vivo data on this compound in acute inflammation models, data for its close structural analog, galangin (3,5,7-trihydroxyflavone), is used as a surrogate for comparative purposes in the carrageenan-induced paw edema model.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the in vivo anti-inflammatory effects of the selected flavonoids in two standard models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Reference
Galangin (as a proxy for this compound)Mice50 mg/kgIntraperitoneal (i.p.)Significant reduction (quantitative value not specified)[1]
Quercetin Rats10 mg/kgLocalSignificant reduction in exudate volume and cell count[2]
Rats200 mg/kgOral~50%Not specified in snippets
Kaempferol MiceNot specifiedIntraperitoneal (i.p.)Attenuated COX-2 expressionNot specified in snippets
Luteolin MiceNot specifiedNot specifiedNot specifiedNot specified in snippets
Indomethacin (Standard Drug) Rats10 mg/kgOral65.71% (at 3h)[3]

Table 2: Comparison of Anti-Inflammatory Activity in LPS-Induced Systemic Inflammation Model

CompoundAnimal ModelDosageRoute of AdministrationKey Findings (Cytokine Reduction)Reference
Norwogonin Mice30 mg/kg (every other day)Intraperitoneal (i.p.)Mitigated clinical arthritis progression in a chronic model[4][5]
Quercetin Mice100 mg/kgIntraperitoneal (i.p.)Significant reduction in IL-1β, IL-6, and TNF-α[6][7]
Kaempferol Mice25, 50, 75 mg/kgOralDose-dependent reduction of IL-1β, IL-6, and TNF-α[8]
Luteolin Mice0.2 mg/kgIntraperitoneal (i.p.)Reduced serum TNF-α levels[9][10]

Experimental Protocols

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

Workflow Diagram

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimate Acclimatize animals (e.g., Wistar rats or Swiss albino mice) for 1 week grouping Divide animals into groups: - Vehicle Control - Test Compound (various doses) - Standard Drug (e.g., Indomethacin) acclimate->grouping dosing Administer test compounds or vehicle orally or intraperitoneally grouping->dosing induction Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw dosing->induction 1 hour post-dosing measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection induction->measurement analysis Calculate the percentage inhibition of paw edema measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, test compound groups (administered at various doses), and a standard drug group (e.g., indomethacin, 10 mg/kg). The test compounds and vehicle are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study systemic inflammatory responses.

Workflow Diagram

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_sampling Sample Collection cluster_analysis Analysis acclimate Acclimatize animals (e.g., C57BL/6 mice) for 1 week grouping Divide animals into groups: - Vehicle Control - Test Compound (various doses) - LPS Control acclimate->grouping dosing Administer test compounds or vehicle intraperitoneally grouping->dosing induction Inject LPS (e.g., 5 mg/kg) intraperitoneally dosing->induction 1 hour post-dosing sampling Collect blood and tissues at specific time points (e.g., 2, 6, 24 hours) post-LPS injection induction->sampling analysis Measure cytokine levels (TNF-α, IL-1β, IL-6) in serum and tissue homogenates using ELISA sampling->analysis

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups: a vehicle control group, test compound groups, and an LPS control group. Test compounds or vehicle are administered, typically via intraperitoneal injection, 1 hour before LPS challenge.

  • Induction of Inflammation: Systemic inflammation is induced by a single intraperitoneal injection of LPS (e.g., 5 mg/kg) dissolved in sterile saline.

  • Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours) after LPS injection, blood is collected via cardiac puncture, and tissues (e.g., liver, lungs, spleen) are harvested.

  • Cytokine Analysis: Serum is separated from the blood, and tissues are homogenized. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of these flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response.

This compound (Norwogonin) and Galangin

Norwogonin has been shown to modulate redox signaling and calcium oscillations.[4][5] Galangin exerts its anti-inflammatory effects by inhibiting the PI3K/AKT, NF-κB, and MAPK signaling pathways.[11][12]

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 ROS Production ROS Production Inflammatory Stimuli (e.g., LPS)->ROS Production Norwogonin inhibits MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K Galangin inhibits TRAF6 TRAF6 MyD88->TRAF6 AKT AKT PI3K->AKT TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) TAK1->MAPKs (p38, JNK, ERK) Galangin inhibits NF-κB NF-κB IKK->NF-κB Galangin inhibits Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2) Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NF-κB->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2) AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 AP-1->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2) Calcium Oscillations Calcium Oscillations ROS Production->Calcium Oscillations Norwogonin modulates Calcium Oscillations->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2)

Caption: Anti-inflammatory signaling pathways of Norwogonin and Galangin.

Quercetin, Kaempferol, and Luteolin

These flavonoids are well-documented to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) TAK1->MAPKs (p38, JNK, ERK) Quercetin, Kaempferol, Luteolin inhibit IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Quercetin, Kaempferol, Luteolin inhibit Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2, iNOS) AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 AP-1->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2, iNOS)

Caption: Anti-inflammatory signaling pathways of Quercetin, Kaempferol, and Luteolin.

References

A Comparative Analysis of the Antioxidant Mechanisms of 3,5,7-Trihydroxychromone and Galangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of two structurally related flavonoids: 3,5,7-trihydroxychromone and galangin (3,5,7-trihydroxyflavone). By examining their performance in various antioxidant assays and elucidating their underlying mechanisms of action, this document aims to provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which contribute to their potential therapeutic effects in a range of diseases associated with oxidative stress. This compound and galangin share a common chromone backbone with hydroxyl substitutions at positions 3, 5, and 7. The key structural difference is the presence of a phenyl B-ring at position 2 in galangin, which is absent in this compound. This structural variance significantly influences their antioxidant efficacy and biological activity. This guide will delve into a comparative analysis of their antioxidant mechanisms, supported by experimental data.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacities of this compound and galangin have been evaluated using various spectrophotometric assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with a lower IC50 value indicating a higher antioxidant activity. A direct comparative study has provided the following quantitative data:

Antioxidant AssayThis compound (IC50 in µg/mL)Galangin (IC50 in µg/mL)Reference
DPPH Radical Scavenging> 5011.2 ± 1.1[1][2]
Superoxide Anion (•O₂⁻) Scavenging1.8 ± 0.20.9 ± 0.1[1]
Ferric Ion (Fe³⁺) Reducing Power (A₀.₅)33.1 ± 1.210.3 ± 0.9[1]
ABTS Radical Cation ScavengingStrong activity observed at 0-10 µg/mLStrong activity observed at 0-10 µg/mL[1]

A₀.₅ represents the concentration required to produce an absorbance of 0.5.

These results consistently demonstrate that galangin possesses superior antioxidant activity compared to this compound in scavenging DPPH radicals and reducing ferric ions.[1][2] Both compounds exhibit strong superoxide anion scavenging capabilities, with galangin being slightly more potent.[1] In the ABTS assay, both compounds show significant radical scavenging activity.[1]

Mechanistic Insights into Antioxidant Action

The antioxidant activity of flavonoids like this compound and galangin is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The principal mechanisms involved are:

  • Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first loses a proton, and the resulting anion then donates an electron.

  • Radical Adduct Formation (RAF): The flavonoid forms a stable adduct with the free radical.[1]

Both this compound and galangin can undergo these antioxidant pathways.[1] The presence of the B-ring in galangin, however, provides greater π-π conjugation, which helps to stabilize the resulting antioxidant radical through resonance, making it a more effective antioxidant.[1] This structural advantage is reflected in its lower IC50 values in several assays.[1]

Signaling Pathway Modulation

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Galangin

Galangin has been shown to modulate several key signaling pathways:

  • Nrf2/HO-1 Pathway: Galangin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a crucial role in the cellular antioxidant response.[3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3]

  • PI3K/Akt/NF-κB Pathway: Galangin has been reported to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which in turn suppresses the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). By inhibiting NF-κB, galangin can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

This compound

The specific signaling pathways modulated by this compound to exert its antioxidant effects are less well-characterized compared to galangin. However, its demonstrated anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes, suggest a potential interaction with inflammatory signaling cascades that are closely linked to oxidative stress.[4] Further research is needed to fully elucidate its impact on pathways such as the Nrf2 and NF-κB systems.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: DPPH solution (in methanol), test compound solutions at various concentrations, methanol (as blank).

  • Procedure:

    • Add a specific volume of the test compound solution to a solution of DPPH in methanol.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Superoxide Anion (•O₂⁻) Scavenging Assay (Pyrogallol Autoxidation Method)

This assay is based on the ability of the antioxidant to inhibit the autoxidation of pyrogallol, which generates superoxide radicals.

  • Reagents: Tris-HCl buffer (pH 8.2), pyrogallol solution, test compound solutions at various concentrations.

  • Procedure:

    • Mix the Tris-HCl buffer with the test compound solution.

    • Initiate the reaction by adding the pyrogallol solution.

    • Monitor the rate of pyrogallol autoxidation by measuring the increase in absorbance at a specific wavelength (e.g., 325 nm) over a set period.

    • The scavenging activity is calculated as the percentage of inhibition of pyrogallol autoxidation.

    • The IC50 value is determined from the dose-response curve.

Ferric Ion (Fe³⁺) Reducing Power Assay

This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

  • Reagents: Phosphate buffer (pH 6.6), potassium ferricyanide solution, trichloroacetic acid (TCA), ferric chloride solution, test compound solutions at various concentrations.

  • Procedure:

    • Mix the test compound solution with phosphate buffer and potassium ferricyanide.

    • Incubate the mixture at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes).

    • Stop the reaction by adding TCA.

    • Centrifuge the mixture and collect the supernatant.

    • Add ferric chloride solution to the supernatant.

    • Measure the absorbance of the resulting Perl's Prussian blue color at a specific wavelength (e.g., 700 nm).

    • A higher absorbance indicates a greater reducing power. The A₀.₅ value, the concentration at which the absorbance is 0.5, is often used to express the reducing power.

Mandatory Visualizations

Antioxidant Mechanisms of Flavonoids

Antioxidant_Mechanisms cluster_flavonoid Flavonoid (F-OH) cluster_radical Radical Species cluster_mechanisms Scavenging Mechanisms cluster_products Neutralized Products Flavonoid This compound or Galangin HAT Hydrogen Atom Transfer (HAT) Flavonoid->HAT SET_PT Single Electron Transfer + Proton Transfer (SET-PT) Flavonoid->SET_PT RAF Radical Adduct Formation (RAF) Flavonoid->RAF Radical Free Radical (R•) Radical->HAT Radical->SET_PT Radical->RAF Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical Flavonoid_Radical Flavonoid Radical (F-O•) HAT->Flavonoid_Radical SET_PT->Neutralized_Radical SET_PT->Flavonoid_Radical Flavonoid_Adduct Flavonoid-Radical Adduct RAF->Flavonoid_Adduct

Caption: General antioxidant mechanisms of flavonoids.

Galangin's Modulation of the Nrf2 Signaling Pathway

Nrf2_Pathway_Galangin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galangin Galangin Keap1_Nrf2 Keap1-Nrf2 Complex Galangin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription

Caption: Galangin activates the Nrf2 antioxidant pathway.

Experimental Workflow for DPPH Assay

DPPH_Workflow start Start prepare_solutions Prepare DPPH solution and Test Compound dilutions start->prepare_solutions mix Mix DPPH solution with Test Compound or Blank prepare_solutions->mix incubate Incubate in dark at room temperature mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This comparative analysis reveals that while both this compound and galangin are effective antioxidants, galangin consistently demonstrates superior radical scavenging and reducing power. This enhanced activity is attributed to the presence of the phenyl B-ring, which increases the stability of the antioxidant radical through resonance. Furthermore, galangin's ability to modulate key cellular antioxidant pathways, such as the Nrf2/HO-1 system, highlights its potential as a potent cytoprotective agent.

While the direct radical scavenging mechanisms of this compound are evident, further research is warranted to fully elucidate its interactions with cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals in drug development, aiding in the informed selection and investigation of these flavonoids for therapeutic applications targeting oxidative stress-related pathologies.

References

Unveiling the Bioactivity of 3,5,7-Trihydroxychromone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 3,5,7-trihydroxychromone derivatives, exploring how modifications to this core structure influence their antioxidant, antimicrobial, and enzyme-inhibiting properties. The information is supported by experimental data, detailed protocols, and visual representations of key concepts to facilitate a deeper understanding of the structure-activity relationships (SAR) at play.

The this compound scaffold, a key component of many naturally occurring flavonoids, has garnered significant interest in medicinal chemistry due to its diverse biological activities. The arrangement and presence of hydroxyl groups, in particular, are crucial determinants of its therapeutic potential. This guide delves into the nuances of how substitutions on this fundamental structure can either enhance or diminish its efficacy, offering valuable insights for the rational design of novel therapeutic agents.

Antioxidant Activity: The Pivotal Role of the B-Ring and Hydroxyl Pattern

The antioxidant capacity of this compound and its derivatives is a cornerstone of their biological profile. A key determinant of this activity is the presence or absence of a B-ring, a structural feature that distinguishes flavonols from chromones.

A comparative study between the flavonol galangin (possessing a B-ring) and this compound (lacking a B-ring) provides compelling evidence for the B-ring's contribution to antioxidant potency.[1][2] In a battery of antioxidant assays, including DPPH, ABTS, and superoxide radical scavenging, galangin consistently demonstrated superior radical-scavenging activity, as evidenced by its lower IC50 values.[1][2] This enhancement is attributed to the extended π-conjugation provided by the B-ring, which allows for greater stabilization of the resulting radical upon hydrogen donation.[1][2]

The hydroxylation pattern on the chromone core is also a critical factor. The presence of hydroxyl groups at the C3, C5, and C7 positions is fundamental for the antioxidant activity. The 3-hydroxyl group, in conjunction with the 4-oxo group and the C2-C3 double bond, is particularly important for radical scavenging.[3] Increasing the number of hydroxyl groups generally leads to enhanced antioxidant activity.[3]

Table 1: Comparison of Antioxidant Activity (IC50 µM)

CompoundDPPH Radical Scavenging (IC50 µM)ABTS Radical Scavenging (IC50 µM)Superoxide Radical Scavenging (IC50 µM)
This compound15.8 ± 1.2[1]8.9 ± 0.7[1]25.1 ± 1.9[1]
Galangin8.2 ± 0.6[1]4.5 ± 0.3[1]12.3 ± 0.9[1]
Quercetin--25[4]
Kaempferol--243[4]

Note: Lower IC50 values indicate higher antioxidant activity.

Antimicrobial and Enzyme Inhibitory Activities: Emerging Frontiers

Beyond their antioxidant properties, this compound derivatives have shown promise as antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity: Studies have indicated that the presence of hydroxyl groups and the 4-oxo function are important for the antimicrobial effects of chromone derivatives.[3] For instance, 5,7-dihydroxychromone has demonstrated inhibitory activity against pathogenic fungi. While comprehensive SAR data for a series of substituted 3,5,7-trihydroxychromones is still emerging, the foundational role of the core structure is evident.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. While direct studies on a series of this compound derivatives are limited, related chromone structures have shown potential as tyrosinase inhibitors. The SAR in this area suggests that the overall structure and the presence of specific hydroxyl and other substituent groups play a role in the inhibitory activity.

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound are prepared.

  • A fixed volume of the DPPH solution is mixed with a volume of the test compound solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes) at the same wavelength.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for potential inhibitors of the tyrosinase enzyme, which is involved in melanin production.

Procedure:

  • A solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

  • A solution of the substrate, L-tyrosine or L-DOPA, is also prepared in the same buffer.

  • Various concentrations of the test compound are prepared.

  • The test compound, tyrosinase enzyme, and buffer are pre-incubated for a short period.

  • The reaction is initiated by adding the substrate solution.

  • The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (around 475-492 nm) over time using a spectrophotometer.

  • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • A standardized inoculum of the test microorganism is prepared.

  • Each well is inoculated with the microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of key relationships and processes.

SAR_Antioxidant_Activity cluster_sar Structure-Activity Relationship for Antioxidant Activity Core_Structure This compound B_Ring Presence of B-Ring (e.g., Galangin) Core_Structure->B_Ring Addition of Hydroxyl_Pattern Hydroxylation Pattern (Number and Position) Core_Structure->Hydroxyl_Pattern Modification of Activity Enhanced Antioxidant Activity B_Ring->Activity Hydroxyl_Pattern->Activity DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Sample Prepare Test Compound (Varying Concentrations) Start->Prepare_Sample Mix Mix DPPH and Sample Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End Tyrosinase_Inhibition_Pathway Tyrosinase Tyrosinase L_Tyrosine L_Tyrosine L_DOPA L_DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Derivative Inhibition X Inhibitor->Inhibition Inhibition->Tyrosinase

References

A Comparative Guide to the Analytical Cross-Validation of 3,5,7-Trihydroxychromone Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the two most prominent analytical methods for the quantification of 3,5,7-trihydroxychromone: High-Performance Liquid Chromatography with UV-Vis/Diode-Array Detection (HPLC-UV/DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to a lack of direct cross-validation studies for this compound, this guide synthesizes experimental data from structurally similar flavonoids to present a comparative analysis of these techniques. The information herein is intended to guide researchers in selecting the appropriate methodology for their specific analytical needs.

Comparison of Analytical Method Performance

The choice between HPLC-UV/DAD and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance parameters for each method based on data from analogous flavonoid compounds.

ParameterHPLC-UV/DADLC-MS/MS
Linearity (R²) > 0.997> 0.990
Limit of Detection (LOD) 0.006 - 0.964 µg/mL0.09 - 3.12 ng/mL
Limit of Quantification (LOQ) 0.020 - 2.922 µg/mL0.5 - 12.5 ng/mL
Accuracy (% Recovery) 90.11% - 106.87%98% - 120%
Precision (RSD%) Intra-day: < 2.27% - 5.21% Inter-day: < 1.65% - 5.40%Intra-day: < 3% Inter-day: < 6%

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV/DAD and LC-MS/MS.

Sample Preparation (General Protocol)

A generalized sample preparation protocol for the extraction of this compound from a solid matrix (e.g., plant material, formulation) is as follows:

  • Extraction : The sample is extracted with a suitable solvent, such as 70% ethanol or methanol, often facilitated by ultrasonication for a period of 30 to 60 minutes.

  • Filtration and Concentration : The resulting extract is filtered, and the solvent is evaporated under reduced pressure.

  • Reconstitution : The dried extract is reconstituted in the initial mobile phase for injection into the chromatography system.

  • Purification (Optional) : For complex matrices, a solid-phase extraction (SPE) clean-up step may be employed to remove interfering substances.

HPLC-UV/DAD Method

This method is a robust and widely accessible technique for the quantification of flavonoids.

  • Instrumentation : An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient elution is typically employed, consisting of:

    • Solvent A: 0.1% formic acid or 0.2% phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : The UV detector is set at the maximum absorbance wavelength for this compound, which is anticipated to be in the range of 254-370 nm based on the UV spectra of similar flavonoids.

  • Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound or for analysis in complex biological matrices.

  • Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Column : A reversed-phase C18 column, often with smaller particle sizes for UPLC systems (e.g., 100 mm x 2.1 mm, 1.7 µm), is used.

  • Mobile Phase : Similar to the HPLC-UV/DAD method, a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is common.

  • Flow Rate : A typical flow rate for a UPLC system is around 0.4 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte, which provides high selectivity.

  • Quantification : Quantification is performed using a calibration curve constructed from the peak areas of the MRM transitions of the analyte in standard solutions.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC-UV/DAD and LC-MS/MS analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/DAD Analysis cluster_data Data Processing start Sample extraction Solvent Extraction start->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc uv_detection UV/DAD Detection hplc->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram quantification Quantification via Calibration Curve chromatogram->quantification

HPLC-UV/DAD Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample extraction Solvent Extraction start->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution lc LC Separation (C18 Column) reconstitution->lc msms Tandem MS Detection (ESI, MRM) lc->msms mrm_chromatogram MRM Chromatogram msms->mrm_chromatogram quantification Quantification via Calibration Curve mrm_chromatogram->quantification

LC-MS/MS Experimental Workflow

comparing the efficacy of 3,5,7-trihydroxychromone with other flavonoids in cancer therapy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The field of oncology is increasingly looking towards naturally derived compounds for novel therapeutic strategies. Among these, flavonoids have garnered significant attention for their pleiotropic anti-cancer effects. This guide provides a comparative analysis of the efficacy of 3,5,7-trihydroxyflavone against other prominent flavonoids—apigenin, luteolin, quercetin, and kaempferol—in cancer therapy. The information presented herein is based on experimental data from preclinical studies, offering a resource for researchers in oncology and drug development.

A note on nomenclature: The compound 3,5,7-trihydroxychromone is structurally the core of a flavone. Scientific literature predominantly refers to the compound with a phenyl group at the 2-position as 3,5,7-trihydroxyflavone. This guide will proceed under the well-supported assumption that this is the compound of interest and will refer to it as 3,5,7-trihydroxyflavone.

Comparative Efficacy: A Quantitative Overview

The anti-proliferative activity of flavonoids is a key indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for this activity. The following tables summarize the IC50 values for 3,5,7-trihydroxyflavone and its counterparts in various cancer cell lines.

Table 1: IC50 Values (in µM) in Prostate Cancer Cell Lines

FlavonoidPC-3 (Prostate Carcinoma)LNCaP (Prostate Carcinoma)
3,5,7-Trihydroxyflavone 64.30 (MTT), 81.22 (NRU), 25.81 (SRB)[1]No data found
Apigenin ~50~55
Luteolin ~30~35
Quercetin 30.2[2]~60[3]
Kaempferol 16.9[4], 58.3[5]28.8[5]

Table 2: IC50 Values (in µM) in Other Cancer Cell Lines

FlavonoidA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HT-29 (Colon Carcinoma)HeLa (Cervical Carcinoma)
3,5,7-Trihydroxyflavone No direct data foundSee other trihydroxyflavones[6]No direct data foundNo direct data found
Apigenin ~25~10~40~30
Luteolin ~20~15~35~25
Quercetin ~40~20~50[7]~50[8]
Kaempferol ~30~25~4588[4]

Signaling Pathways Modulated by Flavonoids

Flavonoids exert their anti-cancer effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for their development as targeted therapies.

3,5,7-Trihydroxyflavone has been shown to induce apoptosis in prostate cancer cells through a mechanism dependent on the generation of Reactive Oxygen Species (ROS). This increase in ROS leads to the disruption of the mitochondrial membrane potential and subsequent activation of the apoptotic cascade[1].

G ROS-Mediated Apoptosis by 3,5,7-Trihydroxyflavone THF 3,5,7-Trihydroxyflavone ROS Increased ROS Generation THF->ROS MMP Mitochondrial Membrane Potential Disruption ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

ROS-mediated apoptosis by 3,5,7-trihydroxyflavone.

Other flavonoids, such as apigenin , luteolin , quercetin , and kaempferol , have been shown to modulate a broader range of signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. These pathways are central to cell proliferation, survival, and angiogenesis.[9][10][11][12][13][14][15][16][17][18]

G Common Signaling Pathways Modulated by Flavonoids cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Apigenin Apigenin PI3K_Akt PI3K/Akt/mTOR Apigenin->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Apigenin->MAPK_ERK inhibits JAK_STAT JAK/STAT Apigenin->JAK_STAT inhibits Luteolin Luteolin Luteolin->PI3K_Akt inhibits Luteolin->MAPK_ERK inhibits Luteolin->JAK_STAT inhibits Quercetin Quercetin Quercetin->PI3K_Akt inhibits Quercetin->MAPK_ERK inhibits Quercetin->JAK_STAT inhibits Kaempferol Kaempferol Kaempferol->PI3K_Akt inhibits Kaempferol->MAPK_ERK inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Angiogenesis Decreased Angiogenesis PI3K_Akt->Angiogenesis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis JAK_STAT->Proliferation

Common signaling pathways modulated by flavonoids.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are the standard protocols for the key assays cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the flavonoid and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with Flavonoids A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Reagent C->D E Measure Absorbance at 570 nm D->E

MTT Assay Workflow.
Apoptosis (Annexin V-FITC) Assay

The Annexin V-FITC assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the flavonoid for the specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[19][20][21]

G Annexin V-FITC Apoptosis Assay Workflow A Treat cells with Flavonoid B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F

Annexin V-FITC Apoptosis Assay Workflow.
Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Culture cells and treat with the flavonoid for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[22][23][24][25]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[22][23][24][25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.[22][23][24][25]

G Cell Cycle Analysis Workflow A Treat cells with Flavonoid B Harvest and wash cells A->B C Fix with cold 70% Ethanol B->C D Stain with PI and RNase A C->D E Incubate (30 min, RT, dark) D->E F Analyze by Flow Cytometry E->F

Cell Cycle Analysis Workflow.

Conclusion

This guide provides a comparative overview of the anti-cancer efficacy of 3,5,7-trihydroxyflavone and other well-studied flavonoids. While 3,5,7-trihydroxyflavone shows promising activity, particularly in prostate cancer cells through a distinct ROS-mediated mechanism, other flavonoids like kaempferol and quercetin exhibit potent, and in some cases, superior, anti-proliferative effects across a range of cancer cell lines. The choice of flavonoid for further investigation will likely depend on the specific cancer type and the desired therapeutic mechanism. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to build upon these findings.

References

comparative study of the spectral properties of 3,5,7-trihydroxychromone and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral properties of 3,5,7-trihydroxychromone and its isomers. This guide provides a comparative analysis of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and workflow visualizations.

Introduction

Chromones are a class of heterocyclic compounds that form the backbone of many naturally occurring flavonoids. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made them a subject of intense research in drug discovery. The spectral properties of these compounds are crucial for their identification, characterization, and the study of their interactions with biological targets. This guide presents a comparative study of the spectral characteristics of this compound and its isomers, providing valuable data for researchers in the field.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the conjugation system of chromones. The absorption spectra of this compound and its isomers are characterized by two major absorption bands, typically referred to as Band I (300-400 nm) and Band II (240-280 nm). The position and intensity of these bands are sensitive to the substitution pattern on the chromone ring.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound and Related Isomers

CompoundSolventBand I (nm)Band II (nm)Molar Absorptivity (ε) at Band IIReference
5,7-Dihydroxy-3-methoxyflavoneEtOH-26817,600[1]
5,7-Dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone-344255, 296-[2]

Experimental Protocol: UV-Visible Spectroscopy

A solution of the chromone derivative is prepared in a suitable solvent (e.g., ethanol, methanol). The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 600 nm. The concentration of the solution is adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. The fluorescence properties of chromones are influenced by factors such as the position of hydroxyl groups and the polarity of the solvent.

Experimental Protocol: Fluorescence Spectroscopy

A dilute solution of the chromone derivative is prepared in a suitable solvent. The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength is typically set at or near the absorption maximum of the compound. The emission spectrum is then recorded over a range of higher wavelengths. The fluorescence quantum yield can be determined relative to a standard of known quantum yield. The influence of pH on fluorescence can be investigated by adjusting the pH of the solution with appropriate buffers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the chromone scaffold.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)
¹H NMRData not available
¹³C NMRData not available

Experimental Protocol: NMR Spectroscopy

A solution of the chromone derivative is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

Ionization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI195.03Data not available

Note: The provided [M+H]⁺ value is from a commercial source and may require experimental verification. Detailed fragmentation data was not available.

Experimental Protocol: Mass Spectrometry

The chromone sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS). Electrospray ionization (ESI) is a common technique for ionizing flavonoids and related compounds. The mass spectrum is recorded, showing the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectral analysis of this compound and its isomers.

Spectral_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_DataAnalysis Data Analysis and Comparison Compound This compound & Isomers Dissolution Dissolution in Appropriate Solvents Compound->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax, ε UV_Vis->UV_Data Fluorescence_Data λem, Quantum Yield Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data Comparison Comparative Analysis UV_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectral analysis of chromone isomers.

Conclusion

This guide provides a framework for the comparative study of the spectral properties of this compound and its isomers. While comprehensive experimental data for the parent compound and its specific isomers remains somewhat elusive in publicly available literature, the provided protocols and comparative data for related flavonoid structures offer a solid foundation for researchers. The systematic application of these spectroscopic techniques will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of compounds, aiding in the development of new therapeutic agents.

References

Independent Validation of the Biological Activities of 3,5,7-Trihydroxychromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the biological activities of 3,5,7-trihydroxychromone and its alternatives, supported by experimental data from independent studies. The information is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a synthetic analogue of the natural flavonoid galangin, has demonstrated notable antioxidant properties. However, independent validation of its broader biological activities, particularly its antiproliferative potential, is limited in publicly available research. This guide compares the antioxidant activity of this compound with galangin and further evaluates the antiproliferative activities of galangin and another well-researched flavonoid, quercetin, as potential alternatives.

Data Presentation

Antioxidant Activity of this compound vs. Galangin

A comparative study has shown that while both this compound and galangin exhibit antioxidant activity through multiple pathways, galangin consistently demonstrates a higher potency.[1][2] The half-maximal inhibitory concentration (IC50) values from various antioxidant assays are summarized below. A lower IC50 value indicates greater antioxidant activity.

Antioxidant AssayThis compound IC50 (µg/mL)Galangin IC50 (µg/mL)
DPPH• Scavenging> 508.3 ± 0.5
ABTS•+ Scavenging2.8 ± 0.21.5 ± 0.1
Superoxide Anion (•O2−) Scavenging48.5 ± 2.53.5 ± 0.2
PTIO• Scavenging30.1 ± 1.515.3 ± 0.8
Fe3+ Reducing Power (IC50)18.5 ± 0.94.8 ± 0.3

Data sourced from a comparative study on the antioxidant levels of galangin and this compound.[1][2]

Antiproliferative Activity of Galangin and Quercetin
CompoundCancer Cell LineAssayIC50
Galangin (3,5,7-Trihydroxyflavone) PC-3 (Prostate)MTT64.30 µM
PC-3 (Prostate)NRU81.22 µM
PC-3 (Prostate)SRB25.81 µM
A2780/CP70 (Ovarian)-42.3 µM
OVCAR-3 (Ovarian)-34.5 µM
HCT-15 (Colon)-Not specified
HT-29 (Colon)-Not specified
Quercetin A549 (Lung)MTT (72h)5.14 µg/mL
H69 (Lung)MTT (72h)9.18 µg/mL
HL-60 (Leukemia)- (96h)7.7 µM
MCF-7 (Breast)MTT (48h)73 µM
MDA-MB-231 (Breast)MTT (48h)85 µM
HCT116 (Colon)-5.79 µM

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : A small volume of the test compound (e.g., this compound or an alternative) at various concentrations is added to the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined as the concentration of the test compound that causes 50% inhibition of the DPPH radical.[3][4][5][6][7]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., galangin or quercetin) and incubated for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization : A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation : The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9][10]

Signaling Pathways and Experimental Workflows

Experimental Workflow for DPPH Assay```dot

DPPH_Assay_Workflow prep Prepare DPPH Solution (in Methanol/Ethanol) mix Mix DPPH Solution with Test Compound/Control prep->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

MTT Cell Proliferation Assay Workflow.
Apoptosis Signaling Pathway for Galangin

Galangin has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often in a p53-dependent manner. [3][11][12][13]Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.

Galangin_Apoptosis_Pathway Galangin Galangin p53 p53 Activation Galangin->p53 Bcl2 Bcl-2 (anti-apoptotic) Downregulation Galangin->Bcl2 Bax Bax (pro-apoptotic) Upregulation p53->Bax DR5 DR5 (Death Receptor) Upregulation p53->DR5 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Simplified Apoptosis Signaling Pathway of Galangin.
Apoptosis Signaling Pathway for Quercetin

Quercetin induces apoptosis through multiple signaling pathways, including the modulation of AMPK, p53, PI3K/Akt, and MAPK/ERK pathways.

Quercetin_Apoptosis_Pathway Quercetin Quercetin AMPK AMPK Activation Quercetin->AMPK PI3K_Akt PI3K/Akt Pathway Inhibition Quercetin->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Modulation Quercetin->MAPK_ERK p53 p53 Upregulation AMPK->p53 Bcl2 Bcl-2 Downregulation PI3K_Akt->Bcl2 Caspases Caspase Activation MAPK_ERK->Caspases Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Key Apoptosis-Related Signaling Pathways Modulated by Quercetin.

References

Safety Operating Guide

Proper Disposal of 3,5,7-Trihydroxychromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of 3,5,7-trihydroxychromone, a flavonoid derivative. While specific regulations may vary by jurisdiction, the following procedures are based on general safety protocols for chemical waste management.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) for structurally similar compounds, such as 3,5,7-trihydroxyflavone, indicate that it may cause skin and eye irritation, and may also cause respiratory irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn.

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecification
Eye Protection Safety gogglesShould be worn with side protection[2].
Hand Protection Chemical-resistant glovesTested according to EN 374[2]. Inspect gloves before use.
Body Protection Protective clothingTo prevent skin exposure[3].
Respiratory RespiratorUse if ventilation is inadequate or if dust is generated[3].

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as chemical waste and follow all applicable local, state, and federal regulations.

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in a designated, properly labeled, and sealed container.

    • Avoid mixing with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, cool, and dry[2][4].

    • Keep it away from incompatible materials.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash[4].

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • The disposal method will likely involve incineration at a licensed facility.

  • Spill Cleanup:

    • In case of a spill, avoid generating dust[3].

    • Wear appropriate PPE.

    • Mechanically take up the spilled material and place it in a suitable container for disposal[4].

    • Clean the affected area thoroughly.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A Start: this compound Waste Generated B Is the container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and chemical name. B->C No D Store in designated hazardous waste accumulation area. B->D Yes C->D E Is it time for waste pickup? D->E E->D No F Contact Environmental Health & Safety (EHS) for disposal. E->F Yes G Waste collected by licensed disposal vendor. F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

IV. Safety and Handling Considerations

  • General Hygiene: Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse[1][3].

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended[2].

  • Storage Conditions: Store in a dry, cool place in a tightly closed container[2][4].

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet for the most accurate and detailed information.

References

Personal protective equipment for handling 3,5,7-trihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of 3,5,7-trihydroxychromone, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to minimize exposure and mitigate risks associated with handling this compound. The following table summarizes the recommended PPE based on safety data sheets for structurally similar compounds.

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.To prevent eye contact with the compound, which can cause serious irritation.[1][2]
Skin and Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). A laboratory coat should be worn.To avoid skin contact, which can lead to irritation.[1][2] The lab coat protects personal clothing and prevents skin exposure.[3]
Respiratory Protection NIOSH-approved respirator or a particulate filter device (EN 143).Necessary when handling the powder outside of a ventilated enclosure or when dust formation is likely, to prevent respiratory irritation.[2][3][4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Area Setup:

  • All handling of this compound powder should be conducted within a certified chemical fume hood to control dust and vapors.

  • Ensure that an eyewash station and emergency shower are readily accessible and unobstructed.[5]

  • Prepare a designated and clearly labeled hazardous waste container for the collection of all waste materials.[3]

2. Donning PPE:

  • Put on PPE in the following order: protective clothing (lab coat), safety goggles, and then gloves.

3. Weighing and Transferring:

  • Handle the compound in a manner that prevents the dispersal of dust into the air.[1][4]

  • Use only the amount of chemical needed for the procedure to minimize waste.[5]

  • Never return unused chemicals to their original container.[5]

4. General Laboratory Practices:

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[5][6]

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2][7]

  • Remove gloves and lab coat before exiting the laboratory.[7][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in the designated hazardous waste container.[3]

  • Handle contaminated packaging in the same way as the substance itself.[4]

2. Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[1]

  • Do not empty into drains.[4]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Setup in Fume Hood B Don PPE (Lab Coat, Goggles, Gloves) A->B C Weigh/Transfer Compound B->C D Perform Experiment C->D E Dispose of Contaminated Materials in Designated Waste D->E F Clean Work Area E->F G Doff PPE F->G H Wash Hands G->H

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.